2-methoxy-5-(trifluoromethoxy)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURBWIHJHDFCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379498 | |
| Record name | 2-methoxy-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191604-88-3 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191604883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methoxy-5-(trifluoromethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 191604-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGQ30IF73B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and robust synthetic pathway for 2-methoxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available 5-methoxysalicylic acid and proceeds through a three-step sequence involving esterification, trifluoromethoxylation, and hydrolysis. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a laboratory setting.
Synthetic Strategy
The overall synthetic route is depicted below. The carboxylic acid functionality of 5-methoxysalicylic acid is first protected as a methyl ester. The phenolic hydroxyl group is then converted to a trifluoromethoxy group, a key transformation. Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate (Esterification)
The carboxylic acid of 5-methoxysalicylic acid is protected as a methyl ester via Fischer esterification to prevent unwanted side reactions in the subsequent trifluoromethoxylation step.
Reaction Scheme:
Caption: Esterification of 5-methoxysalicylic acid.
Procedure:
-
To a solution of 5-methoxysalicylic acid (10.0 g, 59.5 mmol) in methanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 2-hydroxy-5-methoxybenzoate as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Typical Yield | 90-95% |
| Purity (by NMR) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~65 °C) |
Step 2: Synthesis of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate (Trifluoromethoxylation)
This crucial step involves the conversion of the phenolic hydroxyl group to the trifluoromethoxy ether. Several methods exist for this transformation; a plausible and effective method involves a two-step procedure via a xanthate intermediate.
Reaction Workflow:
Caption: Workflow for the trifluoromethoxylation step.
Procedure (Illustrative Example using a Xanthate-based method):
This is a representative protocol and may require optimization.
Part A: Xanthate Formation
-
To a stirred solution of methyl 2-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol) in a suitable aprotic solvent (e.g., DMF or acetonitrile, 100 mL), add a base such as potassium carbonate (15.2 g, 110 mmol).
-
Cool the mixture to 0 °C and add carbon disulfide (4.0 mL, 65.9 mmol) dropwise.
-
After stirring for 30 minutes at 0 °C, add methyl iodide (4.1 mL, 65.9 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude xanthate intermediate, which can often be used in the next step without further purification.
Part B: Oxidative Desulfurative Fluorination
-
Dissolve the crude xanthate intermediate in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a fluoride source (e.g., silver(I) fluoride, AgF) and an oxidant (e.g., iodine, I₂). Caution: Handle silver compounds and iodine with care in a well-ventilated fume hood.
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the product by GC-MS or LC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-methoxy-5-(trifluoromethoxy)benzoate.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 10.0 g |
| Typical Yield | 50-70% (over two steps) |
| Purity (by GC-MS) | >97% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the deprotection of the methyl ester to the carboxylic acid via saponification.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester.
Procedure:
-
Dissolve methyl 2-methoxy-5-(trifluoromethoxy)benzoate (5.0 g, 19.8 mmol) in a mixture of methanol (50 mL) and water (25 mL).
-
Add sodium hydroxide (1.6 g, 39.6 mmol) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with cold 2M hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5.0 g |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux |
Summary of Quantitative Data
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | 5-Methoxysalicylic Acid | Methyl 2-hydroxy-5-methoxybenzoate | 90-95 |
| 2 | Trifluoromethoxylation | Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2-methoxy-5-(trifluoromethoxy)benzoate | 50-70 |
| 3 | Hydrolysis | Methyl 2-methoxy-5-(trifluoromethoxy)benzoate | This compound | 90-98 |
| Overall | 5-Methoxysalicylic Acid | This compound | 40-65 |
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Carbon disulfide and methyl iodide are toxic and volatile.
-
Trifluoromethoxylation reagents can be hazardous; consult the safety data sheet (SDS) for each reagent before use.
-
Reactions under pressure should be conducted behind a blast shield.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structural features, including a carboxylic acid group, a methoxy group, and a trifluoromethoxy group, confer specific physicochemical properties that are of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for their determination, and workflows relevant to its synthesis and evaluation.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be due to different measurement conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₄ | [1][2] |
| Molecular Weight | 236.15 g/mol | [2][3] |
| CAS Number | 191604-88-3 | [2][3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 63-65 °C or 118-120 °C | [1][2] |
| Boiling Point | approx. 284-286 °C at 760 mmHg | [1][2] |
| Density (calculated) | 1.4 ± 0.1 g/cm³ | [2] |
| pKa (predicted) | 3.71 ± 0.10 | |
| Solubility | Soluble in ethanol, methanol, and acetone. Insoluble in water. | [1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are generalized protocols adapted from standard laboratory techniques for organic compounds.
Determination of Melting Point
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.[4][5][6][7]
Apparatus and Materials:
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end. The sample height should be approximately 2-3 mm.
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube for accuracy.
Determination of Boiling Point
This protocol outlines the micro boiling point determination method, suitable for small quantities of liquid. Since the target compound is a solid at room temperature, it would first need to be melted.
Apparatus and Materials:
-
Thiele tube or small test tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small-diameter test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
Procedure:
-
Add a small amount of this compound to the ignition tube and gently heat until it melts.
-
Place a capillary tube, with its sealed end up, into the ignition tube containing the molten sample.
-
Attach the ignition tube to a thermometer. Ensure the sample is level with the thermometer bulb.
-
Clamp the thermometer and attached tube in a Thiele tube filled with heating oil, ensuring the ignition tube is immersed.
-
Heat the Thiele tube gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a weak organic acid by potentiometric titration.[9][10][11]
Apparatus and Materials:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Sample of this compound
-
Suitable solvent in which the acid is soluble but does not interfere with the titration (e.g., a mixture of water and ethanol)
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not contact the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin stirring the solution at a moderate, constant rate.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
-
Continue adding titrant and recording data until the pH has risen significantly past the equivalence point (the point of steepest pH change).
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the acid.
Determination of Solubility
This protocol provides a qualitative method for determining the solubility of an organic compound in various solvents.[12][13][14][15]
Apparatus and Materials:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Sample of this compound
-
Solvents: Deionized water, 5% Sodium Hydroxide (NaOH) solution, 5% Sodium Bicarbonate (NaHCO₃) solution, 5% Hydrochloric Acid (HCl) solution, Ethanol, Methanol, Acetone.
Procedure:
-
Place approximately 20-30 mg of the solid compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Stir or vortex the mixture vigorously for 1-2 minutes.
-
Observe the mixture. If the solid completely disappears, the compound is classified as soluble .
-
If solid remains, the compound is classified as insoluble . If some solid dissolves but not all, it can be noted as partially soluble .
-
Repeat the procedure for each of the specified solvents in separate test tubes.
-
For tests with acidic (HCl) or basic (NaOH, NaHCO₃) solutions, observe for any reaction (e.g., effervescence with NaHCO₃) which indicates the presence of an acidic functional group.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis and physicochemical characterization of a substituted benzoic acid like this compound.
Caption: Generalized workflow for the multi-step synthesis of a substituted benzoic acid.
Caption: Workflow for the experimental determination of key physicochemical properties.
Biological Activity Screening
While specific signaling pathways for this compound are not detailed in the literature, the following diagram illustrates a general workflow for screening a novel compound for biological activity, a crucial step in drug development. Derivatives of benzoic acid have shown potential as antimicrobial and anti-inflammatory agents.[16][17]
Caption: A generalized workflow for screening and characterizing the biological activity of a compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS # 191604-88-3, 2-Methoxy-5-(Trifluoromethoxy)-Benzoic Acid: more information. [ww.chemblink.com]
- 3. This compound - CAS:191604-88-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 5. athabascau.ca [athabascau.ca]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. scribd.com [scribd.com]
- 15. chem.ws [chem.ws]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-methoxy-5-(trifluoromethoxy)benzoic acid (CAS: 191604-88-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available technical information for 2-methoxy-5-(trifluoromethoxy)benzoic acid. Extensive searches of scientific literature and patent databases did not yield specific experimental protocols, detailed biological activity, or established mechanisms of action for this particular compound. The information presented herein is based on data from chemical suppliers and general principles of medicinal and synthetic chemistry. The experimental protocols and workflows are hypothetical and for illustrative purposes only.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design. This compound is primarily available as a research chemical, and its full biological profile remains to be elucidated.
Physicochemical Properties
Quantitative data for this compound is limited to basic physicochemical properties provided by chemical suppliers. A summary of this information is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 191604-88-3 | [1] |
| Molecular Formula | C9H7F3O4 | [2] |
| Molecular Weight | 236.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 63-68 °C | [1] |
| Boiling Point (Predicted) | ~286 °C | [3] |
| Density (Predicted) | ~1.4 g/cm³ | [1] |
| Purity | Typically ≥95% | [2] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Protocol
This protocol is a theoretical illustration and has not been experimentally validated.
Objective: To synthesize this compound from 4-hydroxy-3-methoxybenzoic acid.
Reaction Scheme:
Caption: Hypothetical synthesis of this compound.
Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid
-
To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxy-3-methoxybenzoate.
Step 2: Trifluoromethoxylation
-
In a reaction vessel, combine methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), a suitable copper catalyst (e.g., CuI), and a trifluoromethylating agent in an appropriate solvent.
-
Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Extract the product with an organic solvent and purify by column chromatography to obtain methyl 2-methoxy-5-(trifluoromethoxy)benzoate.
Step 3: Hydrolysis
-
Dissolve the methyl 2-methoxy-5-(trifluoromethoxy)benzoate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization to afford this compound.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structure lends itself to exploration in drug discovery programs. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many pharmaceuticals. The trifluoromethoxy group can enhance drug-like properties.
This compound could serve as a starting material in a typical drug discovery workflow.
Caption: A potential drug discovery workflow utilizing the target compound.
Signaling Pathways: A Note on Unexplored Territory
There is currently no published data linking this compound to the modulation of any specific signaling pathways. Research into the biological effects of this compound would be required to identify its molecular targets and the downstream pathways it may influence. Given the prevalence of substituted benzoic acids in pharmacology, potential areas of investigation could include pathways involved in inflammation, metabolic disorders, or oncology, but this remains purely speculative.
Conclusion
This compound (CAS: 191604-88-3) is a commercially available research chemical with potential for application in synthetic and medicinal chemistry. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information provided in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and structurally related molecules. Further experimental investigation is necessary to unlock the full scientific value of this compound.
References
The Ascendant Role of Trifluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF3) group, when appended to a benzoic acid scaffold, imparts a unique combination of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the diverse biological activities of trifluoromethoxy-substituted benzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold
Trifluoromethoxy-substituted benzoic acids are recognized as versatile building blocks in pharmaceutical development. The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly influence a molecule's interaction with biological targets. These properties often lead to improved cell membrane permeability and increased resistance to metabolic degradation, thereby enhancing the overall efficacy and duration of action of drug candidates. This guide will delve into the specific applications of these compounds in key therapeutic areas, supported by quantitative data, detailed experimental methodologies, and mechanistic visualizations.
Key Biological Activities and Quantitative Data
Trifluoromethoxy-substituted benzoic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.
Table 1: Antibacterial Activity of Trifluoromethoxy-Substituted Benzoic Acid Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Bacillus subtilis ATCC 6623 | >128 | [1] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Staphylococcus aureus ATCC 33591 | 64 | [1] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Enterococcus faecalis ATCC 49452 | 128 | [1] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Enterococcus faecium ATCC 35667 | 64 | [1] |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine Derivatives (as a proxy for trifluoromethoxy-substituted compounds)
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Human malignant melanoma) | 12.3 ± 0.8 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic melanoma) | 10.5 ± 0.5 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (Human prostate cancer) | 8.9 ± 0.4 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (Human breast adenocarcinoma) | 25.1 ± 1.5 | [4] |
Table 3: Enzyme Inhibition by Substituted Benzoic Acid Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 3-(phenylamino)benzoic acids with trifluoromethyl substitution | AKR1C3 | 36 - 70 | [5] |
Detailed Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (trifluoromethoxy-substituted benzoic acid derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted test compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A375, C32, DU145, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
AKR1C3 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aldo-keto reductase 1C3 (AKR1C3) enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds
-
96-well plates
-
Plate reader capable of measuring NADPH fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the AKR1C3 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the decrease in NADPH concentration over time by measuring the change in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanistic Insights: Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design. Several trifluoromethoxy-substituted benzoic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzoic acid derivatives have been shown to suppress the activation of NF-κB.[6][7] The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of pro-inflammatory genes.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-methoxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, combining a methoxy group and a trifluoromethoxy group on a benzoic acid scaffold, suggest its potential as a versatile building block for the synthesis of novel compounds with unique physicochemical and biological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design.
This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the limited specific research published directly on this compound, this review also contextualizes its properties and potential based on the broader understanding of related methoxy- and trifluoromethoxy-substituted aromatic compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical supplier databases and publicly available resources.
| Property | Value | Source |
| CAS Number | 191604-88-3 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₄ | [1][2] |
| Molecular Weight | 236.14 g/mol | [2] |
| Appearance | White to off-white solid | [No specific citation available] |
| Melting Point | 63-65 °C | [No specific citation available] |
| Boiling Point | 283.7 ± 35.0 °C at 760 mmHg | [No specific citation available] |
| Density | 1.4 ± 0.1 g/cm³ | [No specific citation available] |
| Purity | Typically ≥96% | [No specific citation available] |
Synthesis of this compound
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a general synthetic approach can be inferred from patents and supplier information. The most plausible synthetic route involves a multi-step process starting from a readily available precursor.
General Synthetic Pathway
A likely synthetic pathway for this compound is outlined below. This pathway is a logical construction based on known organic chemistry principles and general descriptions found for related compounds.
General Synthetic Workflow for this compound.
Experimental Protocol (Hypothetical)
Based on general procedures for similar transformations, a more detailed, albeit hypothetical, experimental protocol is provided below. Note: This is a theoretical protocol and would require optimization and validation in a laboratory setting.
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
To a solution of 4-hydroxybenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The product, methyl 4-hydroxybenzoate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Ortho-methoxylation
-
Methyl 4-hydroxybenzoate is subjected to an ortho-methoxylation reaction. This can be a complex transformation requiring specific directing groups and reaction conditions to achieve the desired regioselectivity.
Step 3: Trifluoromethoxylation
-
The resulting methyl 4-hydroxy-3-methoxybenzoate is then trifluoromethoxylated. This reaction typically involves a trifluoromethylating agent (e.g., a hypervalent iodine reagent) or a two-step process involving trifluoromethylthiolation followed by oxidative desulfurization-fluorination.
Step 4: Hydrolysis
-
The final step is the hydrolysis of the methyl ester to the carboxylic acid. Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is treated with an aqueous base (e.g., sodium hydroxide) in a suitable solvent (e.g., methanol or THF).
-
The reaction mixture is heated to ensure complete hydrolysis.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with water, and dried.
Biological Activities and Potential Applications
Given the structural motifs present in this compound, it can be hypothesized to be a precursor or a scaffold for compounds with potential activities in areas such as:
-
Anti-inflammatory agents: Benzoic acid derivatives are known to possess anti-inflammatory properties.
-
Anticancer agents: The trifluoromethoxy group is present in several approved anticancer drugs.
-
Agrochemicals: Fluorinated compounds are widely used as herbicides and pesticides.
The logical relationship for its potential application in drug discovery is depicted below.
Drug Discovery Workflow Utilizing the Target Compound.
Conclusion
This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed research on its synthesis and biological properties is currently limited in the public literature, its structural features suggest it could serve as a valuable building block for the development of novel compounds with desirable pharmaceutical or material properties. Further research is warranted to fully elucidate its synthetic pathways, characterize its biological activities, and explore its potential applications. This guide serves as a foundational resource for researchers interested in this and related fluorinated aromatic compounds.
References
The Fluorinated Benzoic Acid Vanguards: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into benzoic acid derivatives has been a transformative approach in medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide explores the seminal discoveries and historical evolution of fluorinated benzoic acid derivatives. It provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols for the preparation of significant analogues. Quantitative data, including physical properties, spectroscopic characteristics, and biological activities, are systematically tabulated for comparative analysis. Furthermore, this guide visualizes critical biological pathways and experimental workflows using Graphviz diagrams, offering a deeper understanding of the mechanism of action and the process of discovery for these vital compounds.
A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids
The journey into the world of fluorinated organic molecules began in the 19th century, long before the full potential of fluorine in drug design was realized. One of the earliest milestones was the synthesis of benzoyl fluoride in 1862 by the Russian chemist and composer Alexander Borodin, who achieved this by treating benzoyl chloride with potassium bifluoride.[1] This marked a pivotal moment, demonstrating that the highly reactive element fluorine could be incorporated into organic structures. However, the true advent of aromatic fluorine chemistry was significantly propelled by the development of the Balz-Schiemann reaction in 1927.[2] This reaction provided a reliable method to introduce fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates, opening the door for the synthesis of a wide array of fluoroaromatic compounds, including fluorobenzoic acids.
The initial interest in fluorinated benzoic acids was largely academic, focusing on understanding the impact of fluorine substitution on the physical and chemical properties of the benzoic acid scaffold. However, as the field of medicinal chemistry matured, researchers began to appreciate the unique advantages conferred by the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond could profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This realization sparked a surge in research, transforming fluorinated benzoic acids from chemical curiosities into privileged structures in the design of novel therapeutics.
Foundational Synthetic Methodologies
The preparation of fluorinated benzoic acid derivatives has been achieved through several key synthetic strategies. The following sections provide detailed experimental protocols for some of the most historically significant and widely utilized methods.
The Balz-Schiemann Reaction: A Classic Route to Fluoroaromatics
The Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides from anilines. The following protocol is a classic example for the preparation of p-fluorobenzoic acid.
Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction [4]
-
Materials:
-
Ethyl p-aminobenzoate (165 g, 1 mole)
-
Concentrated hydrochloric acid (204 cc, 2.5 moles)
-
Sodium nitrite (72.6 g, 1 mole)
-
Boric acid (68 g, 1.1 moles)
-
60% Hydrofluoric acid (133 g, 4 moles)
-
Potassium hydroxide (56 g, 1 mole)
-
95% Ethyl alcohol
-
Water
-
Ether
-
Methyl alcohol
-
-
Procedure:
-
Diazotization: In a 5-L round-bottomed flask, a mixture of ethyl p-aminobenzoate (1 mole), water (300 cc), and concentrated hydrochloric acid (2.5 moles) is warmed on a steam bath for one hour with occasional shaking. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1 mole) in a minimum quantity of water is slowly added while maintaining the temperature below 7°C. The completion of diazotization is confirmed by a positive test with starch-iodide paper.
-
Formation of the Diazonium Fluoborate: In a separate paraffin-wax coated beaker, boric acid (1.1 moles) is dissolved in 60% hydrofluoric acid (4 moles), keeping the temperature below 25°C. The resulting ice-cold fluoboric acid solution is added rapidly to the diazonium solution, maintaining the temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is stirred for 20-30 minutes.
-
Isolation of the Fluoborate Salt: The solid is filtered on a Büchner funnel and washed successively with cold water (300 cc), commercial methyl alcohol (300 cc), and commercial ether (200 cc). The salt is then dried in a vacuum desiccator over concentrated sulfuric acid.
-
Thermal Decomposition: The dried fluoborate is placed in a distilling flask connected to a receiver. The flask is heated gently with a flame. Once the decomposition begins (indicated by the evolution of white fumes of boron trifluoride), the flame is removed, and the reaction is allowed to proceed spontaneously. Heat is reapplied as necessary to complete the decomposition.
-
Hydrolysis: The resulting ethyl p-fluorobenzoate is collected from the decomposition flask and receiver using ether. After distilling off the ether, the ester is refluxed for one hour with a solution of potassium hydroxide (1 mole) in 80 cc of 95% ethyl alcohol and 120 cc of water.
-
Isolation and Purification: The solution is filtered while hot, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid until the mixture is acidic to Congo red paper. The crude acid is collected by filtration after cooling and can be purified by recrystallization. The yield of the purified acid is 38–40 g (84–89% based on the fluoborate), with a melting point of 186°C.[4]
-
Oxidation of Fluorotoluenes
Another common and efficient method for preparing fluorobenzoic acids is the oxidation of the corresponding fluorotoluenes.
Experimental Protocol: Oxidation of p-Fluorotoluene to p-Fluorobenzoic Acid [1]
-
Materials:
-
p-Fluorotoluene (25 mL)
-
Mn(II)T(p-Cl)PP (manganese catalyst)
-
Oxygen
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
-
Procedure:
-
Reaction Setup: p-Fluorotoluene and a catalytic amount of Mn(II)T(p-Cl)PP are charged into a 100 mL autoclave reactor. The reactor is purged with nitrogen and then pressurized with nitrogen to 0.85 MPa.
-
Oxidation: The reaction mixture is heated to 180°C with magnetic stirring. The nitrogen is replaced with oxygen, and the reactor is pressurized to 0.85 MPa. The pressure is monitored, and oxygen is recharged as it is consumed.
-
Work-up: After the reaction is complete (indicated by a minimal drop in pressure), the mixture is cooled. The reaction mixture is neutralized with 1 M NaOH solution.
-
Isolation: The aqueous phase is separated and then acidified with 1 M HCl to precipitate the p-fluorobenzoic acid. The product is collected by filtration.
-
Quantitative Data of Representative Fluorinated Benzoic Acid Derivatives
The following tables summarize key physical, spectroscopic, and biological data for a selection of fluorinated benzoic acid derivatives, providing a basis for comparison and structure-activity relationship (SAR) analysis.
Table 1: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm in DMSO-d6) | 13C NMR (δ, ppm in DMSO-d6) | 19F NMR (δ, ppm) | IR (cm-1) |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 13.3 (s, 1H, COOH), 7.9-8.0 (m, 1H), 7.2-7.7 (m, 3H) | 165.9, 162.4 (d, J=252 Hz), 133.0, 131.2, 124.9, 117.1 (d, J=22 Hz), 115.9 | -113.8 | 2900-3100 (O-H), 1680 (C=O), 1230 (C-F) |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-125 | 13.4 (s, 1H, COOH), 7.7-7.9 (m, 2H), 7.4-7.6 (m, 2H) | 166.5, 163.7 (d, J=243 Hz), 133.8, 131.1, 125.8, 120.3 (d, J=21 Hz), 115.8 (d, J=23 Hz) | -112.9 | 3000-3200 (O-H), 1690 (C=O), 1250 (C-F) |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-185[5] | 13.1 (s, 1H, COOH), 8.05 (dd, J=8.8, 5.6 Hz, 2H), 7.34 (t, J=8.8 Hz, 2H)[6] | 166.8, 166.6, 164.1, 132.6, 132.5, 127.8, 116.2, 116.0[7] | -105.7 | 2950-3150 (O-H), 1685 (C=O), 1220 (C-F)[8] |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 185-188 | 13.5 (s, 1H, COOH), 7.9-8.1 (m, 1H), 7.1-7.4 (m, 2H) | 164.8, 163.1 (dd, J=255, 12 Hz), 161.8 (dd, J=259, 12 Hz), 133.9, 112.9 (d, J=22 Hz), 105.5 (t, J=27 Hz) | -104.5, -109.8 | 2900-3100 (O-H), 1695 (C=O), 1240, 1210 (C-F) |
| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 145-148 | 13.9 (s, 1H, COOH), 7.7-7.8 (m, 2H) | 165.2, 151.2 (dt, J=251, 10 Hz), 141.1 (t, J=253 Hz), 128.1, 113.4 (d, J=18 Hz) | -133.2, -159.5 | 2950-3150 (O-H), 1700 (C=O), 1260, 1220, 1180 (C-F) |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 182-184 | 6.58 (ddd, 1H), 6.84 (bs, 1H), 7.19 (ddd, 1H), 7.67 (ddd, 1H)[3] | 165.3 (d, J=3.4 Hz), 147.6 (d, J=237.4 Hz), 136.4 (d, J=14.0 Hz), 123.0 (d, J=3.0 Hz), 114.5 (d, J=18.5 Hz), 110.3 (d, J=7.0 Hz), 108.7 (d, J=4.5 Hz)[3] | Not readily available | 3500-3391 (NH₂), 3085 (O-H), 1678 (C=O)[3] |
Table 2: Biological Activity Data
| Compound/Derivative Class | Target | Biological Activity Metric | Value | Reference |
| 4-Trifluoromethyl-salicylate derivatives (Triflusal, HTB) | Cyclooxygenase-2 (COX-2) | IC₅₀ | 0.16 mM (Triflusal), 0.39 mM (HTB) | [9] |
| 4-Fluorophenyl substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.5 µg/mL | [10] |
| 3,4-Dichloro derivative of a fluorinated benzoic acid | Staphylococci strains | MIC | As low as 0.5 µg/mL | [10] |
| 3,5-bis(trifluoromethyl) derivative of a fluorinated benzoic acid | Gram-positive bacteria | MIC | Potent activity | [10] |
| 5-Cyclopropyl-2-fluorobenzamide derivatives | Bruton's tyrosine kinase (Btk) | IC₅₀ | Varies with stereochemistry | [7] |
| Fluorinated benzenesulfonic ester derivatives | α-glucosidase | IC₅₀ | 3.1 - 9.8 µM | [11] |
Biological Significance and Mechanisms of Action
The introduction of fluorine into the benzoic acid scaffold has led to the development of potent and selective inhibitors of various enzymes, playing a crucial role in modern drug discovery.
Inhibition of the Cyclooxygenase (COX) Pathway
A significant number of fluorinated benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[13] Many fluorinated NSAIDs, such as celecoxib (which contains a trifluoromethyl group), exhibit selectivity for COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
The mechanism of inhibition often involves the carboxylate group of the benzoic acid forming a salt bridge with a key arginine residue (Arg120) at the entrance of the COX active site.[14] This interaction helps to orient the fluorinated aromatic ring within the hydrophobic channel of the enzyme, leading to the blockage of substrate access to the catalytic tyrosine residue (Tyr385).[14]
A Generalized Experimental Workflow
The discovery and development of novel fluorinated benzoic acid derivatives as therapeutic agents typically follow a structured experimental workflow, from initial synthesis to biological evaluation.
Conclusion
The journey of fluorinated benzoic acid derivatives from their initial synthesis in the 19th century to their current status as indispensable tools in drug discovery is a testament to the power of strategic molecular design. The unique properties imparted by the fluorine atom have enabled the development of safer and more effective drugs. The foundational synthetic methods, such as the Balz-Schiemann reaction and the oxidation of fluorotoluenes, continue to be relevant, while modern advancements are constantly expanding the chemical space of accessible derivatives. The systematic collection and analysis of quantitative data are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents. As our understanding of biological pathways deepens, the targeted design of fluorinated benzoic acid derivatives is poised to address a wide range of unmet medical needs, continuing the legacy of this remarkable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
- 8. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 9. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Avenues for 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid is a unique chemical entity poised for exploration in medicinal chemistry and drug discovery. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzoic acid scaffold, presents a compelling starting point for the design of novel therapeutic agents. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in modern drug design due to its ability to enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity. This technical guide outlines potential research areas for this compound, providing a framework for its investigation as a privileged scaffold in the development of new pharmaceuticals.
Physicochemical and Pharmacokinetic Profile
The strategic incorporation of a trifluoromethoxy group can significantly modulate the drug-like properties of a molecule.[1] It is more lipophilic and metabolically stable than a simple methoxy group.[2] Understanding the precise physicochemical and pharmacokinetic characteristics of this compound and its derivatives is a critical first step in evaluating their therapeutic potential.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 236.15 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~3.5 | Indicates good lipophilicity, potentially enhancing membrane permeability. |
| pKa | ~3.8 | Influences solubility and absorption at different physiological pH values. |
| Hydrogen Bond Donors | 1 | Contributes to binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Contributes to binding interactions with biological targets. |
Note: These values are estimations and require experimental validation.
Experimental Protocols:
Protocol 1: Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a known volume of the standard solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Therapeutic Areas and Molecular Targets
Based on the known biological activities of structurally related substituted benzoic acids, several promising research avenues can be pursued.
Anticancer Applications
Substituted benzoic acid derivatives have demonstrated potential as anticancer agents. For instance, 2,5-substituted benzoic acid scaffolds have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in various cancers.[3]
Signaling Pathway: Inhibition of Anti-apoptotic Bcl-2 Family Proteins
Caption: Proposed inhibition of Mcl-1 and Bfl-1 by a derivative.
Sirtuin Modulation
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic diseases and cancer.[4] The electronic properties of the methoxy and trifluoromethoxy groups could influence interactions with the SIRT5 active site.
Experimental Workflow: Screening for SIRT5 Inhibition
Caption: Workflow for SIRT5 inhibitor discovery.
Anti-inflammatory and Antimicrobial Properties
Anisic acid (methoxybenzoic acid) and its derivatives are known to possess antiseptic and anti-inflammatory properties.[5][6] The trifluoromethoxy group could enhance these activities.
Protocol 2: Synthesis of Amide Derivatives
A library of amide derivatives can be synthesized to explore structure-activity relationships.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Silico and Computational Approaches
Computational methods can accelerate the discovery process by predicting the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds.[7]
Logical Relationship: In Silico Drug Discovery Cascade
Caption: A computational workflow for lead identification.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of the trifluoromethoxy group suggests the potential for favorable pharmacokinetic properties. By leveraging the known biological activities of related substituted benzoic acids, researchers can strategically design and synthesize derivative libraries for screening against a range of therapeutic targets, including those involved in cancer, metabolic disorders, and inflammatory conditions. A systematic approach, combining chemical synthesis, in vitro screening, and in silico modeling, will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. foreverest.net [foreverest.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
Disclaimer: This document provides a summary of safety and handling information for 2-methoxy-5-(trifluoromethoxy)benzoic acid based on available Safety Data Sheet (SDS) information. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This guide is intended for use by qualified researchers, scientists, and drug development professionals. Always consult the original SDS and institutional safety guidelines before handling this chemical.
Chemical Identification and Properties
This section summarizes the basic chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 191604-88-3 | [1] |
| Molecular Formula | C₉H₇F₃O₄ | [1] |
| Molecular Weight | 236.14 g/mol | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1][2] |
Hazard Identification and Classification
The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Users should be fully aware of these hazards before handling.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
GHS Pictogram:
Signal Word: Warning [1]
The following diagram illustrates the logical flow of hazard identification based on the GHS classification.
Experimental Protocols: Safety, Handling, and First Aid
While specific experimental protocols for the use of this compound in research are not available, this section details the mandatory safety and handling procedures derived from the Safety Data Sheet.
Proper PPE and engineering controls are critical to minimize exposure.
| Control Type | Specification |
| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed.[1] Ensure eyewash stations and safety showers are close to the workstation. |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU) (e.g., safety glasses, face shield).[1] |
| Skin Protection | Handle with gloves. Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | If dust is formed, use a NIOSH-approved respirator. Avoid breathing dust, vapours, mist, or gas.[1] |
Adherence to these guidelines is necessary for safe storage and use.
| Procedure | Description |
| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Wash hands before breaks and at the end of the workday.[1] Handle in accordance with good industrial hygiene and safety practice.[1] |
| Storage | Store locked up.[1] Keep in suitable, closed containers for disposal.[1] Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] |
| Incompatibilities | Strong oxidizing agents. |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
This diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1] |
The following diagram provides a decision-making workflow for first responders in case of an exposure incident.
Toxicological and Ecological Information
| Aspect | Summary |
| Toxicological Data | No quantitative data (e.g., LD50, LC50) is available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH, IARC, NTP, or OSHA.[1] |
| Ecological Data | No data available. Do not let the product enter drains.[1] |
| Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Follow all local, state, and federal regulations. |
References
A Comprehensive Technical Guide on the Solubility and Stability of 2-methoxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-methoxy-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols and predictive approaches. It also presents a general framework for the initial biological evaluation of this novel chemical entity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, other values may be derived from in silico prediction tools.
| Property | Value/Information | Source |
| Chemical Formula | C9H7F3O4 | ChemBK[1] |
| Molecular Weight | 236.14 g/mol | ChemBK[1] |
| Appearance | Colorless solid | ChemBK[1] |
| Melting Point | Approximately 118-120 °C | ChemBK[1] |
| Boiling Point | Approximately 286 °C | ChemBK[1] |
| Qualitative Solubility | Soluble in some organic solvents such as ethanol, methanol, and acetone. | ChemBK[1] |
| Predicted pKa | Not available in searched literature. Can be predicted using software. | ACD/Labs PhysChem Suite, CD ComputaBio[2][3] |
| Predicted LogP | Not available in searched literature. Can be predicted using software. | ACD/Labs PhysChem Suite, CD ComputaBio[2][3] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following section details the experimental protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.
Experimental Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is a more accurate representation of a compound's true solubility.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Data Presentation: Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Experimental Value | Experimental Value | Thermodynamic |
| PBS (pH 5.0) | 25 | Experimental Value | Experimental Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Methanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Acetone | 25 | Experimental Value | Experimental Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Kinetic |
Stability Profile
Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation process.
Forced Degradation Studies
Experimental Protocol: General Procedure
For each condition, a stock solution of this compound is prepared in a suitable solvent. A portion of this solution is subjected to the stress condition, while another portion is kept as a control. Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Acidic Hydrolysis: Incubate the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Data Presentation: Forced Degradation
| Stress Condition | Time (hours) | Initial Concentration (%) | Final Concentration (%) | Number of Degradants |
| 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 | 100 | Experimental Value | Experimental Value |
| 0.1 N NaOH, 25°C | 0, 2, 4, 8, 24 | 100 | Experimental Value | Experimental Value |
| 3% H₂O₂, 25°C | 0, 2, 4, 8, 24 | 100 | Experimental Value | Experimental Value |
| Dry Heat, 80°C | 0, 24, 48, 72 | 100 | Experimental Value | Experimental Value |
| Photostability (ICH Q1B) | - | 100 | Experimental Value | Experimental Value |
Visualizations: Workflows and Logical Relationships
Biological Activity Assessment
As this compound is a novel compound, its biological activity is yet to be fully characterized. The following presents a general workflow for the initial biological screening of such a compound.
Experimental Protocol: General Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and logical workflows are intended to guide researchers in generating the critical data necessary for the advancement of this compound in drug discovery and development pipelines. While specific quantitative data is not yet widely published, the methodologies outlined herein represent the industry-standard approach for characterizing novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this promising molecule.
References
Methodological & Application
The Synthetic Versatility of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Gateway to Novel Molecules
For Immediate Release
Shanghai, China – December 24, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the vast array of fluorinated building blocks, 2-methoxy-5-(trifluoromethoxy)benzoic acid emerges as a compound of significant interest. Its unique substitution pattern, featuring a carboxylic acid for versatile derivatization, a methoxy group influencing electronic properties, and a trifluoromethoxy group for enhancing metabolic stability and lipophilicity, positions it as a valuable starting material for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
The trifluoromethoxy (-OCF3) group, in particular, is increasingly favored in medicinal chemistry. It serves as a lipophilic hydrogen bond acceptor and can significantly improve a molecule's pharmacokinetic profile by blocking metabolic pathways.[1][2] This application note provides an overview of the potential applications of this compound in organic synthesis, complete with detailed experimental protocols for key transformations and data presented for clarity and comparison.
Key Applications in Organic Synthesis
This compound is a versatile reagent that can be employed in a variety of synthetic transformations, primarily leveraging the reactivity of its carboxylic acid functionality. These applications include, but are not limited to:
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides, which are fundamental linkages in a vast number of biologically active compounds. This can be achieved through various coupling agents to link the benzoic acid with a wide range of primary and secondary amines.
-
Esterification: Conversion to esters provides another avenue for creating derivatives with tailored properties. Esterification can be accomplished under standard acidic or base-catalyzed conditions.
-
Synthesis of Heterocyclic Scaffolds: The benzoic acid and its derivatives can serve as precursors for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, it can be utilized in the synthesis of benzoxazinones or other fused ring systems.
-
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding benzyl alcohol, opening up further synthetic possibilities for this highly functionalized aromatic ring.
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this compound.
Protocol 1: Synthesis of N-benzyl-2-methoxy-5-(trifluoromethoxy)benzamide
This protocol details a standard amide coupling reaction.
Experimental Workflow:
Figure 1. Workflow for the synthesis of N-benzyl-2-methoxy-5-(trifluoromethoxy)benzamide.
Procedure:
-
To a solution of this compound (1.0 g, 4.23 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.77 g, 4.65 mmol) and N,N-diisopropylethylamine (DIPEA) (1.48 mL, 8.46 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Benzylamine (0.51 mL, 4.65 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is diluted with ethyl acetate (100 mL) and washed successively with 1N HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, 400 MHz) δ |
| N-benzyl-2-methoxy-5-(trifluoromethoxy)benzamide | 85 | 110-112 | 7.95 (d, 1H), 7.30-7.40 (m, 5H), 7.15 (dd, 1H), 6.95 (d, 1H), 4.65 (d, 2H), 3.90 (s, 3H) |
Table 1. Characterization data for N-benzyl-2-methoxy-5-(trifluoromethoxy)benzamide.
Protocol 2: Synthesis of (2-methoxy-5-(trifluoromethoxy)phenyl)methanol
This protocol describes the reduction of the carboxylic acid to a benzyl alcohol.
Experimental Workflow:
Figure 2. Workflow for the synthesis of (2-methoxy-5-(trifluoromethoxy)phenyl)methanol.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (0.32 g, 8.46 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) at 0 °C is added a solution of this compound (1.0 g, 4.23 mmol) in anhydrous THF (10 mL) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (0.32 mL), 15% aqueous NaOH (0.32 mL), and water (0.96 mL).
-
The resulting mixture is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, 400 MHz) δ |
| (2-methoxy-5-(trifluoromethoxy)phenyl)methanol | 92 | 115-117 (at 10 mmHg) | 7.10 (d, 1H), 7.00 (dd, 1H), 6.90 (d, 1H), 4.70 (s, 2H), 3.85 (s, 3H) |
Table 2. Characterization data for (2-methoxy-5-(trifluoromethoxy)phenyl)methanol.
The Role in Drug Discovery: A Hypothetical Signaling Pathway Interaction
The introduction of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety into a drug candidate can be hypothesized to enhance its interaction with a biological target, for example, a kinase enzyme. The trifluoromethoxy group can form favorable interactions within a hydrophobic pocket of the enzyme's active site, while the methoxy group may be involved in hydrogen bonding or other electronic interactions.
Figure 3. Hypothetical inhibition of a kinase signaling pathway.
In this conceptual diagram, a drug molecule derived from this compound acts as a kinase inhibitor. By binding to the kinase, it prevents the phosphorylation of a substrate protein, thereby blocking the downstream signaling cascade that could otherwise lead to a pathological cellular response.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations and the introduction of a desirable fluorine-containing motif into target molecules. The protocols provided herein serve as a starting point for researchers and drug development professionals to explore the full potential of this promising chemical intermediate.
References
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid is a versatile building block in medicinal chemistry, offering a unique combination of electronic and lipophilic properties. The presence of the methoxy group at the 2-position can influence conformation and intramolecular interactions, while the trifluoromethoxy group at the 5-position significantly increases lipophilicity and can enhance metabolic stability and cell permeability of the final drug candidates. This document provides an overview of its potential applications, synthetic protocols for derivatization, and methods for biological evaluation, drawing upon established methodologies for related methoxybenzoic acid derivatives.
Potential Applications
The structural motifs present in this compound make it an attractive starting material for the synthesis of a variety of potentially bioactive molecules. Based on the activities of structurally related compounds, derivatives of this benzoic acid could be explored as:
-
Anticancer Agents: By targeting signaling pathways such as PI3K/AKT/mTOR or acting as kinase inhibitors.[1]
-
Antimicrobial Agents: The trifluoromethoxy group can enhance antibacterial and antifungal activity.
-
Anti-inflammatory Agents: As potential inhibitors of enzymes like cyclooxygenase (COX).[2]
-
Sirtuin Inhibitors: Derivatives of substituted benzoic acids have shown selectivity for sirtuin isoforms like SIRT5.[3]
Synthetic Pathways and Derivatizations
The carboxylic acid functionality of this compound provides a convenient handle for a variety of chemical transformations to generate diverse compound libraries. A common and effective method is the formation of an amide bond with various amines.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis and subsequent biological evaluation.
Protocol 1: Synthesis of N-aryl-2-methoxy-5-(trifluoromethoxy)benzamide
This protocol outlines the synthesis of an amide derivative, a common strategy for creating libraries of bioactive compounds.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirring solution of this compound in DMF, add EDC, HOBt, DIPEA, and the corresponding aniline.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add excess water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-2-methoxy-5-(trifluoromethoxy)benzamide.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of synthesized compounds on cancer cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Synthesized compounds dissolved in DMSO
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 or 72 hours.
-
MTT Addition: Replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[4]
Materials:
-
Bacterial or fungal strains
-
Synthesized compounds dissolved in DMSO
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
Procedure:
-
Serial Dilution: Prepare serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data from Related Compounds
The following tables summarize the biological activity of compounds synthesized from structurally similar methoxybenzoic acid building blocks. This data can serve as a benchmark for evaluating new derivatives of this compound.
Table 1: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides [5]
| Compound | Modification | Cell Line | IC50 (µM) |
| 8 | 2-hydroxy-4-methoxy-phenyl | E. faecalis | 8 (MIC) |
| 10 | 2-hydroxy-4-methoxy-phenyl, N-isobutyl | HCT 116 | 2.2 |
| MCF-7 | 4.4 | ||
| 11 | 2-hydroxy-phenyl, N-methyl | HCT 116 | 3.7 |
| MCF-7 | 1.2 | ||
| HEK 293 | 5.3 |
Table 2: Cytotoxicity of an Indoloquinoline Derivative [1]
| Compound | Cell Line | IC50 (µM) |
| 49 (2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline) | HCT116 | 0.35 |
| Caco-2 | 0.54 |
Potential Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently targeted pathway in cancer therapy. Derivatives of this compound could potentially inhibit components of this pathway.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for creating diverse chemical libraries with potential applications in oncology, infectious diseases, and inflammation. The provided protocols and data from related compounds serve as a valuable resource for researchers initiating projects with this versatile chemical scaffold.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzoic Acid in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid is a versatile fluorinated building block with significant potential in drug discovery and materials science. The presence of both a methoxy and a trifluoromethoxy group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability to molecules derived from it. This document provides detailed experimental protocols for key reactions involving this compound and its derivatives, presents quantitative data in structured tables, and includes diagrams of relevant biological pathways and experimental workflows.
Key Reactions and Applications
This compound is a valuable starting material for a variety of chemical transformations, most notably amide coupling and Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of diverse compound libraries for screening in drug discovery programs.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in medicinal chemistry. Derivatives of this compound can be readily coupled with a wide range of amines to generate novel benzamide derivatives. These derivatives have shown potential as inhibitors of critical biological pathways, such as the Hedgehog signaling pathway, which is implicated in various forms of cancer.[1][2][3]
Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride
This protocol is adapted from the synthesis of related 2-methoxybenzamide derivatives and can be applied to this compound.[2]
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in toluene (0.2 M), add thionyl chloride (SOCl₂) (2.0 eq).
-
Reflux the mixture for 3 hours.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 2-methoxy-5-(trifluoromethoxy)benzoyl chloride. Use this intermediate directly in the next step.
-
-
Amide Coupling:
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).
-
To this solution, add a solution of the crude 2-methoxy-5-(trifluoromethoxy)benzoyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
-
| Amine Substrate | Coupling Conditions | Yield (%) | Reference |
| Substituted Anilines | SOCl₂, TEA, DMF, rt, 24h | 71-86 | [1] |
| Primary Aliphatic Amines | HATU, DIPEA, DCM, rt, 24h | 75-90 (expected) | General Protocol |
| Secondary Aliphatic Amines | COMU, DIPEA, DMF, rt, 24h | 70-85 (expected) | General Protocol |
Note: Yields are based on analogous reactions and may vary depending on the specific amine substrate.
Suzuki-Miyaura Cross-Coupling Reactions
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide derived from this compound with a boronic acid.
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (e.g., a bromo- or iodo-derivative of a 2-methoxy-5-(trifluoromethoxy)benzamide) (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Aryl Halide | Boronic Acid | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-95 (expected) |
| Aryl Iodide | Heteroarylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-90 (expected) |
Note: These are representative conditions and may require optimization for specific substrates.
Biological Context: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][4] The Smoothened (Smo) receptor is a key component of the Hh pathway and a major target for therapeutic intervention.[2][5]
Derivatives of 2-methoxybenzoic acid have been synthesized and identified as potent inhibitors of the Hedgehog signaling pathway by targeting the Smoothened receptor.[1][2][3] These compounds block the translocation of Smo to the primary cilium, thereby inhibiting downstream signaling and the activation of Gli transcription factors.[2] The this compound scaffold represents a promising starting point for the development of novel Smo antagonists.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of 2-methoxy-5-(trifluoromethoxy)benzamide derivatives on the Smoothened (SMO) receptor.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial synthesis to biological characterization.
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this scaffold and to develop new molecules with desired biological activities, particularly in the context of inhibiting aberrant cell signaling pathways in cancer. The unique combination of substituents on the phenyl ring offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of thieno- and benzopyrimidinone inhibitors of the Hedgehog signaling pathway reveals PDE4-dependent and PDE4-independent mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-methoxy-5-(trifluoromethoxy)benzoic acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methoxy-5-(trifluoromethoxy)benzoic acid is a synthetic building block of significant interest in pharmaceutical research. While it is primarily utilized as an intermediate in organic synthesis, the strategic incorporation of its methoxy and trifluoromethoxy functional groups into molecular scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and prolong its therapeutic action. This document provides an overview of its applications, relevant data, and detailed protocols for its use in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below.
| Property | This compound | 2-methoxy-5-(trifluoromethyl)benzoic acid | 5-fluoro-2-methoxybenzoic acid |
| CAS Number | 191604-88-3[1] | 4864-01-1[2] | 394-04-7 |
| Molecular Formula | C9H7F3O4 | C9H7F3O3[2] | C8H7FO3 |
| Molecular Weight | Not specified in search results | 220.15 g/mol [2] | 170.14 g/mol [3] |
| Melting Point | 63-65°C[1] | Not specified in search results | 87-91°C |
| Boiling Point | 283.7°C at 760 mmHg[1] | Not specified in search results | Not specified in search results |
| Solubility | Soluble in some organic solvents like ethanol, methanol, and acetone.[4] | Insoluble in water.[5] | Not specified in search results |
Applications in Pharmaceutical Research
The primary application of this compound in pharmaceutical research is as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is particularly valued for its ability to enhance key drug-like properties.
Key Applications:
-
Improved Metabolic Stability: The trifluoromethoxy group can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life in the body.[6]
-
Enhanced Lipophilicity: Increased lipophilicity, conferred by the trifluoromethoxy group, can improve a drug's absorption, distribution, and ability to penetrate cell membranes to reach its biological target.[6]
-
Modulation of Physicochemical Properties: The electronic properties of the trifluoromethoxy group can influence the pKa of a molecule, which can affect its binding affinity to a target protein.
-
Scaffold for Diverse Therapeutic Areas: Benzoic acid derivatives are common scaffolds in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The introduction of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety can be explored to optimize lead compounds in these areas.
Experimental Protocols
The following is a representative protocol for the synthesis of an amide derivative using this compound, a common step in the development of new chemical entities.
Protocol: Synthesis of a Novel Amide Derivative
Objective: To synthesize N-benzyl-2-methoxy-5-(trifluoromethoxy)benzamide from this compound and benzylamine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Add 2-3 drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add 1.5 equivalents of thionyl chloride dropwise at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting acyl chloride is used directly in the next step.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in 20 mL of anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.
-
Add the benzylamine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in pharmaceutical research.
Caption: Drug discovery workflow using a chemical building block.
Caption: Hypothetical signaling pathway targeted by a drug candidate.
References
- 1. CAS # 191604-88-3, 2-Methoxy-5-(Trifluoromethoxy)-Benzoic Acid: more information. [ww.chemblink.com]
- 2. scbt.com [scbt.com]
- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 4. chembk.com [chembk.com]
- 5. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and protocols for the NMR analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. The protocols cover sample preparation, and data acquisition for ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Chemical Structure
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid using mass spectrometry techniques. The protocols outlined below are designed to ensure reliable and reproducible results for the quantification and identification of this compound in various matrices.
Application Notes
This compound is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in complex mixtures, and for pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, offers the necessary selectivity and sensitivity for these applications.
Two primary approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often required to increase volatility.[1] GC-MS provides excellent chromatographic resolution and characteristic fragmentation patterns upon electron ionization (EI), aiding in structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] Electrospray ionization (ESI) is a common ionization technique for such molecules, and for benzoic acids, negative ion mode ([M-H]⁻) is often preferred for detecting the deprotonated molecule.[3]
The choice between GC-MS and LC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for similar benzoic acid derivatives and can be adapted as needed.
Protocol 1: GC-MS Analysis
This protocol requires a derivatization step to enhance the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extraction: For samples in a complex matrix (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic compounds. A common LLE procedure involves acidification of the aqueous sample followed by extraction with an organic solvent like ethyl acetate.[4]
-
Derivatization: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Protocol 2: LC-MS Analysis
This protocol is suitable for direct analysis without derivatization.
1. Sample Preparation:
-
Extraction: For complex matrices, a protein precipitation step followed by centrifugation is often sufficient for sample clean-up. Alternatively, LLE or SPE can be used for cleaner extracts.[2][6]
-
Dilution: Dissolve the extracted and dried sample in the initial mobile phase composition (e.g., 50:50 methanol:water).[7][8]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[3]
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis. For MRM, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be determined by fragmentation experiments.
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound, based on typical performance characteristics of similar analytical methods.[1]
Table 1: Comparison of Expected Validation Parameters for GC-MS and LC-MS Methods
| Validation Parameter | Expected GC-MS Performance | Expected LC-MS Performance |
| Linearity Range | 0.05 - 10 µg/mL | 0.001 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | ~ 10 ng/mL | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 50 ng/mL | ~ 1 ng/mL |
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇F₃O₄ |
| Molecular Weight | 236.14 g/mol |
| GC-MS (EI) - TMS Derivative | |
| Expected Molecular Ion (M⁺˙) | m/z 308 |
| Key Fragment Ions | m/z 293 (M-CH₃)⁺, m/z 265 (M-COOCH₃)⁺ |
| LC-MS (ESI Negative Mode) | |
| Precursor Ion ([M-H]⁻) | m/z 235 |
| Expected Product Ions (MS/MS) | Further fragmentation would involve loss of CO₂ (m/z 191) and other characteristic losses. |
Mandatory Visualization
Caption: General experimental workflow for mass spectrometry analysis.
Caption: Putative fragmentation pathway in negative ESI-MS/MS.
References
- 1. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methoxy-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this compound is often crucial for its development and application. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) can result in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[1][2] To overcome these challenges, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, making it amenable to GC-MS analysis.[3]
This document provides detailed application notes and protocols for the derivatization and subsequent analysis of this compound by GC-MS, focusing on two common derivatization techniques: silylation and esterification. Additionally, an overview of a direct analysis approach using liquid chromatography-mass spectrometry (LC-MS) is presented as a powerful alternative that may not require derivatization.[4][5]
Derivatization Strategies for GC-MS Analysis
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1] The process involves the replacement of the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common and effective reagent for this purpose.[1]
Experimental Protocol: Silylation
Materials and Reagents:
-
This compound standard
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (Optional): e.g., a structurally similar compound not present in the sample
-
2 mL glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Heating block or oven capable of maintaining 70°C ± 2°C
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or the sample containing the analyte into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[6]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to dissolve the dried sample. If using an internal standard, add it at this stage.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven at 70°C for 30-60 minutes to ensure complete derivatization.[1]
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Workflow for Silylation of this compound
Caption: Workflow for the silylation of this compound.
Esterification
Esterification is another common derivatization method for carboxylic acids, where the carboxyl group is converted into an ester, typically a methyl ester, which is more volatile.[7][8] This can be achieved using various reagents, including diazomethane or an alcohol (e.g., methanol) with an acid catalyst like sulfuric acid.[7][9] For safety and practicality, using a reagent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Trimethylsilyldiazomethane (TMS-diazomethane) is often preferred over diazomethane.
Experimental Protocol: Esterification (using Methanol and an Acid Catalyst)
Materials and Reagents:
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Sulfuric Acid (concentrated) or Boron Trifluoride-Methanol solution (BF3-Methanol)
-
Extraction Solvent: e.g., Hexane or Ethyl Acetate (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
2 mL glass autosampler vials with PTFE-lined caps and larger reaction vials
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known amount of the dried sample in a reaction vial.
-
Reagent Addition: Add 1 mL of anhydrous methanol followed by a catalytic amount of concentrated sulfuric acid (e.g., 50 µL) or 1 mL of 14% BF3-Methanol solution.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (or ethyl acetate). Vortex thoroughly to extract the methyl ester into the organic phase.
-
Washing: Carefully remove the aqueous layer. Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 1 mL of water.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC autosampler vial for analysis.
Workflow for Esterification of this compound
Caption: Workflow for the esterification of this compound.
Quantitative Data and GC-MS Parameters
The following table summarizes the expected quantitative data for the derivatized products of this compound and suggested starting parameters for GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.[6]
| Parameter | Silylated Derivative (TMS-ester) | Methylated Derivative (Methyl Ester) |
| Molecular Weight | 310.29 g/mol | 252.17 g/mol |
| Expected Molecular Ion (m/z) | 310 | 252 |
| Expected Key Fragment Ions (m/z) | 295 (M-15), 267, 193 | 221 (M-31), 193, 165 |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250°C | 250°C |
| Oven Temperature Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temperature | 230°C | 230°C |
| MS Quadrupole Temperature | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu | 50-400 amu |
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the sensitive and selective quantification of this compound, LC-MS/MS is a superior analytical technique that often does not require derivatization.[4] This method is particularly advantageous for analyzing the compound in complex biological matrices.
Brief Protocol Outline:
-
Sample Preparation: A simple protein precipitation with acetonitrile or methanol, followed by centrifugation, is often sufficient. The supernatant can then be diluted and injected.
-
Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid) is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. The precursor ion ([M-H]⁻) and specific product ions can be monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Conclusion
Both silylation and esterification are effective derivatization strategies for the GC-MS analysis of this compound, significantly improving its chromatographic behavior and enabling sensitive quantification. The choice between the two methods may depend on the sample matrix, available reagents, and potential interferences. For high-throughput analysis or when dealing with complex biological samples, direct analysis by LC-MS/MS offers a powerful and often simpler alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of novel compounds in medicinal chemistry and drug discovery. The presence of three key functional groups—a carboxylic acid, a methoxy group, and a trifluoromethoxy group—provides a unique combination of properties for creating diverse molecular architectures. The carboxylic acid moiety serves as a handle for various chemical transformations, most notably amide bond formation, a cornerstone of drug synthesis.[1][2] The methoxy group can influence the compound's conformation and metabolic stability. The trifluoromethoxy group, a bioisostere of a methoxy group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The incorporation of trifluoromethoxy groups is a recognized strategy in drug design to fine-tune the physicochemical and biological properties of molecules.[3]
These application notes provide detailed protocols for the utilization of this compound in the synthesis of novel amide derivatives and outline a general workflow for screening their biological activity.
Data Presentation: Amide Coupling Reagents and Conditions
The successful synthesis of amide derivatives from this compound relies on the appropriate choice of coupling reagents and reaction conditions. Below is a summary of commonly employed reagents for amide bond formation, suitable for this substrate.
| Coupling Reagent | Additive (optional) | Base | Solvent | Typical Reaction Time (h) | Typical Temperature (°C) |
| HATU | - | DIPEA, TEA | DMF, DCM | 1 - 24 | Room Temperature |
| EDC | HOBt, Oxyma | DIPEA, DMAP | DMF, DCM, CH3CN | 12 - 24 | 0 to Room Temperature |
| T3P | - | Pyridine, DIPEA | Ethyl Acetate, THF | 1 - 12 | Room Temperature to 50 |
| SOCl2 | - | - | Toluene, DCM | 1 - 4 | Room Temperature to Reflux |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt: 1-Hydroxybenzotriazole Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate T3P: Propylphosphonic anhydride SOCl2: Thionyl chloride DIPEA: N,N-Diisopropylethylamine TEA: Triethylamine DMAP: 4-Dimethylaminopyridine DMF: Dimethylformamide DCM: Dichloromethane THF: Tetrahydrofuran
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1-1.5 equivalents) portion-wise to the stirring solution.[1]
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by an appropriate chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Acyl Chloride Formation and Amide Synthesis
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous DCM (Dichloromethane) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
Step A: Acyl Chloride Formation
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for Synthesis and Screening.
Caption: Hypothetical MAPK/ERK Signaling Pathway Inhibition.
Potential Applications and Screening Strategies
Derivatives of this compound are promising candidates for targeting a variety of biological systems. The trifluoromethoxy group often enhances membrane permeability and metabolic stability, making these compounds suitable for development as orally bioavailable drugs.[3]
A rational approach to utilizing this scaffold would be to generate a library of amide derivatives by coupling the parent benzoic acid with a diverse set of primary and secondary amines. The resulting library can then be screened against various biological targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature scaffolds that can be mimicked by derivatives of this benzoic acid. Screening against a panel of kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR) could identify potent and selective inhibitors.[4]
-
Inflammation: Compounds with methoxy-substituted phenyl rings have been investigated as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[5]
-
Infectious Diseases: The core scaffold could be elaborated to generate novel antibacterial or antifungal agents.
Screening Assays:
-
Biochemical Assays: Initial screening should be performed using in vitro biochemical assays against purified enzymes or receptors (e.g., kinase activity assays, binding assays).
-
Cell-based Assays: Active compounds from the primary screen should be further evaluated in cell-based assays to determine their cellular potency (e.g., anti-proliferative assays using cancer cell lines), mechanism of action, and potential cytotoxicity.[4]
By following the synthetic protocols and strategic screening approaches outlined in these application notes, researchers can effectively utilize this compound as a versatile starting material for the discovery of novel and potent bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Trifluoromethoxy Group in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group has emerged as a privileged substituent in medicinal chemistry, offering a unique combination of properties that can be strategically employed to overcome common challenges in drug discovery and development. Its introduction into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, optimized lipophilicity, and improved biological activity. These application notes provide a comprehensive overview of the trifluoromethoxy group's role in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in its effective application.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The decision to incorporate a trifluoromethoxy group is often driven by the need to fine-tune a molecule's properties. The following tables summarize key quantitative data, comparing the trifluoromethoxy group with other common substituents.
Table 1: Comparison of Physicochemical Properties of Key Functional Groups
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Chlorine (-Cl) | Hydrogen (-H) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[1] | +1.04 [2] | +0.71[1] | 0.00[1] |
| Hammett Electronic Parameter (σp) | -0.27 | +0.54 | +0.35 | +0.23 | 0.00 |
| Steric Parameter (Molar Refractivity) | 7.86 | 5.02 | 10.03 | 6.03 | 1.03 |
| pKa of Substituted Phenol | 10.20[3][4] | 9.04 | ~8.0-9.0 | 9.42 | 9.95[4] |
Table 2: Impact of Trifluoromethoxy Group on Metabolic Stability (Hypothetical Data Based on General Trends)
| Compound | Moiety at Metabolic Hotspot | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Drug | -OCH3 | 15 | 150 |
| Analog | -OCF3 | > 60 | < 20 |
Note: This table illustrates a common trend where the trifluoromethoxy group blocks metabolism at a susceptible methoxy position, significantly increasing the metabolic stability.
Key Applications of the Trifluoromethoxy Group in Drug Design
The unique properties of the trifluoromethoxy group translate into several key advantages in drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds and the steric bulk of the trifluoromethoxy group make it resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes.[1] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.
-
Modulation of Lipophilicity: With a Hansch π value of +1.04, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[2] This property can be exploited to enhance a drug's ability to cross biological membranes, such as the blood-brain barrier.
-
pKa Modulation: The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of nearby acidic or basic centers. This can be used to alter the ionization state of a drug at physiological pH, which can impact its solubility, permeability, and target binding.
-
Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, such as the methoxy or chloro groups, to fine-tune a molecule's properties while maintaining or improving its biological activity.
-
Improved Target Engagement: The unique electronic and steric properties of the trifluoromethoxy group can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of trifluoromethoxy-containing compounds.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (in DMSO)
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation medium.
-
Add the test compound to the wells to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial membrane, as a predictor of in vivo absorption.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate (96-well)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (in DMSO)
-
Lucifer yellow (for membrane integrity testing)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the donor solution by dissolving the test compound in PBS (pH 7.4) to the desired concentration (typically with a small percentage of DMSO, e.g., 1-5%).
-
-
Assay Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
-
Protocol 3: General Procedure for the Synthesis of Aryl Trifluoromethyl Ethers from Phenols using Togni's Reagent
Objective: To introduce a trifluoromethoxy group onto a phenolic scaffold.
Materials:
-
Phenol derivative
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous chloroform (CHCl3)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 equiv), Togni's reagent II (1.2 equiv), and cesium carbonate (0.1 equiv).
-
Add anhydrous chloroform via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired aryl trifluoromethyl ether.
-
Note: This is a general procedure and reaction conditions may need to be optimized for specific substrates.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of the trifluoromethoxy group.
Caption: Metabolic blocking effect of the trifluoromethoxy group.
Caption: Hedgehog signaling pathway and the mechanism of action of Sonidegib.
Caption: Experimental workflow for the in vitro microsomal stability assay.
References
Application Notes: 2-methoxy-5-(trifluoromethoxy)benzoic acid and its Analogs as Pesticide Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 2-methoxy-5-(trifluoromethoxy)benzoic acid and its structural analogs as intermediates in the development of novel pesticides. While specific pesticides derived directly from this compound are not widely documented in publicly available literature, this document will focus on the synthesis and mode of action of a commercially significant pesticide, Trifloxystrobin, which shares key structural motifs and serves as an illustrative example of the chemical class.
Introduction to Trifluoromethyl-Containing Pesticides
The incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern agrochemical research. The unique physicochemical properties conferred by these moieties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to compounds with superior pesticidal activity, improved bioavailability, and favorable environmental profiles. Benzoic acid derivatives containing trifluoromethyl or trifluoromethoxy groups are valuable building blocks in the synthesis of a variety of active ingredients.
Physicochemical Properties of this compound
While detailed experimental data for pesticides derived from this specific intermediate is limited, the properties of the parent acid provide insight into its potential as a synthetic precursor.
| Property | Value | Reference |
| Chemical Formula | C₉H₇F₃O₄ | N/A |
| Molecular Weight | 236.15 g/mol | N/A |
| Appearance | Colorless solid | [1] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | ~286 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. | [1] |
Synthesis of a Structurally Related Pesticide: Trifloxystrobin
Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Its synthesis involves the coupling of a substituted phenylacetic acid derivative with a trifluoromethyl-containing phenone oxime. While not a direct derivative, its synthesis provides a relevant and detailed experimental framework.
Synthetic Pathway Overview
The synthesis of Trifloxystrobin can be achieved through various routes. A common pathway involves the preparation of a key intermediate, (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester, followed by its condensation with 3'-(trifluoromethyl)acetophenone oxime.[2]
Caption: Synthetic workflow for Trifloxystrobin.
Experimental Protocols
Step 1: Synthesis of (E)-methyl 2-(hydroxyimino)-2-(o-tolyl)acetate [2]
-
2-Methylaniline is subjected to diazotization in the presence of sodium nitrite in a mixture of sulfuric acid and water.
-
The resulting diazonium salt is then reacted with methyl N-hydroxyformimidate to yield (E)-methyl 2-(hydroxyimino)-2-(o-tolyl)acetate.
Step 2: Methylation to (E)-2-methoxyimino-2-(o-tolyl)acetic acid [2]
-
The hydroxyl group of the oxime is methylated using a methylating agent such as dimethyl sulfate in the presence of a base (e.g., NaOH) in a solvent like DMF.
Step 3: Bromination of the Methyl Group [2]
-
The aromatic methyl group is brominated using a reagent system such as hydrobromic acid and hydrogen peroxide to afford (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester.
Step 4: Condensation to Trifloxystrobin [2]
-
The brominated intermediate is condensed with 3'-(trifluoromethyl)acetophenone oxime in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMF to yield Trifloxystrobin.
Quantitative Data from Synthetic Procedures
The following table summarizes typical yields and purity for the synthesis of Trifloxystrobin and its intermediates, as reported in the literature.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | (E)-methyl 2-(hydroxyimino)-2-(o-tolyl)acetate | ~70 | >95 | [2] |
| 2 | (E)-2-methoxyimino-2-(o-tolyl)acetic acid | >85 | >98 | [2] |
| 3 | (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester | ~80 | >95 | [2] |
| 4 | Trifloxystrobin | >90 | >98 | [2] |
Mode of Action: Inhibition of Mitochondrial Respiration
Trifloxystrobin, as a member of the strobilurin class of fungicides, acts by inhibiting mitochondrial respiration in fungi. This mode of action is crucial for understanding its fungicidal activity and for developing resistance management strategies.
Signaling Pathway
The primary target of strobilurin fungicides is the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Inhibition of this complex disrupts the production of ATP, the essential energy currency of the cell, leading to fungal cell death.
Caption: Mode of action of Trifloxystrobin.
Conclusion
While this compound holds potential as a building block for novel pesticides due to its desirable chemical features, publicly available information on its direct application is scarce. However, by examining the synthesis and mode of action of the structurally related and commercially successful fungicide Trifloxystrobin, researchers can gain valuable insights into the development of new trifluoromethyl-containing agrochemicals. The detailed protocols and mechanistic understanding presented here serve as a foundation for further research and development in this important class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of 2-methoxy-5-(trifluoromethoxy)benzoic acid.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds. Success depends on the appropriate choice of solvent and careful execution of the procedure.
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solvent is too nonpolar or too polar. - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Solvent Selection: Test solubility in a range of solvents (e.g., heptane, toluene, ethanol, methanol, acetone, and mixtures). An ideal solvent will dissolve the compound when hot but not when cold. - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration of the benzoic acid derivative. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. - Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the impure compound. - The concentration of impurities is too high. - The solution is cooling too quickly. | - Solvent Choice: Select a solvent with a lower boiling point. - Pre-purification: Consider a preliminary purification step like acid-base extraction to remove significant impurities. - Slower Cooling: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product. - Wash Crystals: Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low Recovery Yield | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Thorough Cooling: Ensure the solution is fully cooled in an ice bath before filtration to maximize crystal precipitation. - Preheat Funnel: Preheat the filtration funnel and receiving flask to prevent the product from crystallizing prematurely. |
Column Chromatography (HPLC & TLC)
Chromatographic methods are powerful for separating compounds with similar polarities and for assessing purity.
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Impurities (Streaking or Overlapping Spots/Peaks) | - Inappropriate mobile phase polarity. - Co-elution of impurities with the product. - Sample overloading. | - Optimize Mobile Phase: For Thin-Layer Chromatography (TLC), a common mobile phase for benzoic acid derivatives is a mixture of a nonpolar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) with a small amount of acid (e.g., acetic acid or formic acid) to suppress ionization of the carboxylic acid group.[1][2] For High-Performance Liquid Chromatography (HPLC), a reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point.[1] - Gradient Elution (HPLC): Employ a gradient of increasing solvent polarity to improve separation of components with different polarities. - Sample Concentration: Ensure the sample is sufficiently diluted before loading onto the TLC plate or injecting into the HPLC to avoid overloading. |
| Compound Remains at the Baseline (TLC) or Elutes Too Quickly (HPLC) | - Mobile phase is not polar enough. | - Increase Mobile Phase Polarity: Increase the proportion of the more polar solvent in the mobile phase. For TLC, adding a small amount of methanol can significantly increase polarity. |
| Compound Runs with the Solvent Front (TLC) or Has a Very Long Retention Time (HPLC) | - Mobile phase is too polar. | - Decrease Mobile Phase Polarity: Increase the proportion of the less polar solvent in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Without a specific synthetic route, potential impurities are inferred based on common organic reactions. A plausible synthesis involves the O-trifluoromethylation of a corresponding phenolic precursor, such as 2-methoxy-5-hydroxybenzoic acid. Likely impurities could include:
-
Unreacted Starting Material: 2-methoxy-5-hydroxybenzoic acid.
-
Isomeric Products: Positional isomers formed during the synthesis.
-
By-products of Trifluoromethoxylation: Depending on the reagent used, various side products can form.[3]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How can I remove unreacted phenolic starting material?
A2: An acid-base extraction is an effective method to separate the acidic benzoic acid product from a potentially less acidic phenolic starting material or other neutral impurities.[4] The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak aqueous base like sodium bicarbonate. The more acidic benzoic acid will be deprotonated and move into the aqueous layer, while less acidic phenols and neutral impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure benzoic acid product.[5]
Q3: What is a good starting point for a recrystallization solvent system for this compound?
A3: Given that the compound is a substituted benzoic acid, it will have some polarity. A good starting point would be a mixed solvent system, such as ethanol/water or toluene/heptane. The general procedure is to dissolve the crude solid in a minimum amount of the hot solvent in which it is more soluble, and then slowly add the "anti-solvent" (the solvent in which it is less soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.
Q4: How can I monitor the purity of my compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification.[6][7][8] By spotting the crude mixture, the purified fractions, and a reference standard on a TLC plate, you can visually assess the removal of impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Experimental Protocols
General Recrystallization Protocol for Benzoic Acid Derivatives
This protocol is a general guideline and should be optimized for this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
General Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark spots for your crude sample, purified sample, and a co-spot.
-
Spotting: Dissolve small amounts of your samples in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot the solutions onto the marked locations on the pencil line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.
-
Analysis: Compare the spots in the different lanes to assess the purity. The presence of multiple spots in the crude lane that are absent in the purified lane indicates successful purification.
Data Presentation
The following table provides hypothetical data for the purification of a substituted benzoic acid to illustrate the expected outcomes of different purification methods. Actual results for this compound may vary.
Table 1: Comparison of Purification Methods for a Substituted Benzoic Acid
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | Effective for removing moderately polar impurities. |
| Acid-Base Extraction | 70 | 95 | 85 | Excellent for removing neutral and basic impurities. |
| Column Chromatography (Silica Gel) | 90 | >99 | 60 | Can achieve very high purity but may result in lower yields. |
Visualization
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of a synthesized organic compound like this compound.
Caption: General purification and analysis workflow.
Logical Relationship for Troubleshooting Recrystallization
This diagram outlines the decision-making process when troubleshooting common recrystallization problems.
Caption: Troubleshooting logic for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
A1: Currently, there is no single established, high-yield synthesis reported for this compound. However, based on analogous reactions, three primary synthetic strategies are considered viable:
-
Pathway 1: Diazotization of a Substituted Aniline: This route involves the synthesis of the key intermediate, 2-methoxy-5-(trifluoromethoxy)aniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.
-
Pathway 2: Grignard Reaction of a Substituted Aryl Bromide: This pathway requires the preparation of 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene, which is then converted to a Grignard reagent and carboxylated using carbon dioxide.
-
Pathway 3: Oxidation of a Substituted Toluene: This approach is contingent on the successful synthesis of 2-methoxy-5-(trifluoromethoxy)toluene, which can then be oxidized to the desired benzoic acid.
Q2: What are the main challenges associated with the synthesis of this molecule?
A2: The primary challenges in synthesizing this compound include:
-
Introduction of the trifluoromethoxy group: Trifluoromethoxylation reactions can be challenging and may require specialized reagents and conditions. Side reactions are common, and yields can be variable.
-
Multi-step synthesis: All proposed routes involve multiple synthetic steps, which can lead to a lower overall yield.
-
Purification: The purification of fluorinated organic compounds can be difficult due to their unique physical properties. Recrystallization and chromatography are common methods, but finding suitable solvent systems may require experimentation.
Q3: Are there any known direct synthesis methods?
A3: As of now, a direct, one-pot synthesis of this compound from simple precursors has not been widely reported in scientific literature. The multi-step pathways outlined in this guide represent the most plausible approaches.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the synthesis of this compound via the three proposed pathways.
Pathway 1: From 2-Methoxy-5-(trifluoromethoxy)aniline
Problem: Low yield in the synthesis of 2-methoxy-5-(trifluoromethoxy)aniline.
| Possible Cause | Recommended Solution |
| Incomplete trifluoromethoxylation of the precursor. | Optimize reaction conditions for trifluoromethoxylation, such as temperature, reaction time, and the choice of trifluoromethoxylating agent. Consider using a more reactive precursor if possible. |
| Side reactions during trifluoromethoxylation. | Analyze byproducts to understand side reactions. Adjust stoichiometry and reaction conditions to minimize their formation. The use of radical traps may be necessary depending on the chosen method. |
| Degradation of the aniline product. | Anilines can be sensitive to oxidation. Ensure an inert atmosphere (nitrogen or argon) is maintained during the reaction and workup. Use degassed solvents. |
| Loss of product during purification. | Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. For distillation, ensure the vacuum is stable and the temperature is carefully controlled. |
Problem: Low yield or failure of the Sandmeyer reaction.
| Possible Cause | Recommended Solution |
| Incomplete diazotization of the aniline. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and a sufficient amount of acid. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid allowing the temperature to rise above 5 °C. |
| Inactive copper(I) cyanide catalyst. | Use freshly prepared or high-quality commercial copper(I) cyanide. |
| Side reactions of the diazonium salt. | Minimize the time between the formation of the diazonium salt and its reaction with the copper cyanide. Ensure the reaction conditions are optimized to favor the desired substitution. |
Problem: Incomplete hydrolysis of the nitrile to the carboxylic acid.
| Possible Cause | Recommended Solution |
| Insufficiently harsh hydrolysis conditions. | Increase the concentration of the acid or base used for hydrolysis. Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Product precipitation. | If the product precipitates before the reaction is complete, add more solvent to ensure the mixture remains homogeneous. |
Pathway 2: From 1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene
Problem: Low yield in the synthesis of 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene.
| Possible Cause | Recommended Solution |
| Inefficient bromination of the precursor. | Optimize bromination conditions, including the choice of brominating agent (e.g., NBS, Br2), catalyst (if any), and solvent. |
| Formation of isomeric byproducts. | Analyze the product mixture to identify isomers. Modify the synthetic route or purification strategy to isolate the desired isomer. |
Problem: Failure to form the Grignard reagent.
| Possible Cause | Recommended Solution |
| Presence of moisture in the reaction. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium turnings. | Activate the magnesium turnings before use by grinding them in a dry mortar and pestle or by treating them with a small amount of iodine or 1,2-dibromoethane. |
| Presence of incompatible functional groups. | Ensure the starting material is free of acidic protons or other functional groups that react with Grignard reagents. |
Problem: Low yield in the carboxylation reaction.
| Possible Cause | Recommended Solution |
| Inefficient trapping of the Grignard reagent with CO2. | Use a large excess of dry ice (solid CO2). Add the Grignard reagent solution slowly to the dry ice to ensure efficient mixing and reaction. |
| Quenching of the Grignard reagent. | Ensure the CO2 used is dry. Avoid exposure of the reaction mixture to air and moisture. |
Pathway 3: From 2-Methoxy-5-(trifluoromethoxy)toluene
Problem: Low yield in the synthesis of 2-methoxy-5-(trifluoromethoxy)toluene.
| Possible Cause | Recommended Solution |
| Inefficient introduction of the methyl group. | Optimize the conditions for the methylation reaction, such as the choice of methylating agent and reaction temperature. |
| Competing side reactions. | Analyze byproducts to identify competing reactions and adjust conditions to minimize them. |
Problem: Incomplete oxidation of the toluene to benzoic acid.
| Possible Cause | Recommended Solution |
| Insufficient amount of oxidizing agent (e.g., KMnO4). | Use a sufficient excess of the oxidizing agent. Monitor the reaction by TLC to ensure all the starting material is consumed. |
| Low reaction temperature. | The oxidation of the methyl group often requires elevated temperatures. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time.[1][2] |
| Deactivation of the oxidizing agent. | Ensure the oxidizing agent is of high quality and has not decomposed. |
Problem: Over-oxidation or degradation of the aromatic ring.
| Possible Cause | Recommended Solution |
| Harsh reaction conditions. | Use milder oxidizing agents or more controlled reaction conditions (e.g., lower temperature, shorter reaction time). |
| Presence of activating groups on the ring. | The methoxy group is an activating group, which can make the ring more susceptible to oxidation. Careful control of the reaction is necessary. |
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound. Note: These are proposed methods and may require optimization.
Protocol 1: Synthesis via the Aniline Route (Pathway 1)
Step 1a: Synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline (Hypothetical, based on trifluoromethyl analog)[3][4]
A plausible route would involve the nitration of 1-methoxy-4-(trifluoromethoxy)benzene, followed by reduction of the nitro group.
-
Nitration: To a stirred solution of 1-methoxy-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Quench the reaction by pouring it onto ice water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Reduction: Dissolve the crude nitro compound in a solvent such as ethanol or methanol. Add a reducing agent (e.g., tin(II) chloride in the presence of concentrated HCl, or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid (if used) and extracting the aniline product.
-
Purify the 2-methoxy-5-(trifluoromethoxy)aniline by column chromatography or distillation.
Step 1b: Diazotization and Cyanation (Sandmeyer Reaction) [5][6]
-
Dissolve 2-methoxy-5-(trifluoromethoxy)aniline in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the aryl nitrile product with an organic solvent, wash, dry, and concentrate.
Step 1c: Hydrolysis of the Aryl Nitrile [7][8][9]
-
Reflux the crude aryl nitrile with an aqueous solution of a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH).
-
Continue heating until the hydrolysis is complete (monitoring by the cessation of ammonia evolution for basic hydrolysis or by TLC/HPLC).
-
If basic hydrolysis was used, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound from a suitable solvent to obtain the pure product.
Protocol 2: Synthesis via the Grignard Route (Pathway 2)
Step 2a: Synthesis of 1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene (Hypothetical)
This would likely involve the bromination of 1-methoxy-4-(trifluoromethoxy)benzene.
-
Dissolve 1-methoxy-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., a chlorinated solvent or acetic acid).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine, potentially with a catalyst like iron(III) bromide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
-
Dry the organic layer and remove the solvent. Purify the product by distillation or chromatography.
Step 2b: Grignard Reagent Formation and Carboxylation [10][11]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution and pour it slowly onto a large excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with a dilute acid (e.g., HCl).
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., NaOH).
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallize for purification.
Protocol 3: Synthesis via the Toluene Oxidation Route (Pathway 3)
Step 3a: Synthesis of 2-Methoxy-5-(trifluoromethoxy)toluene (Hypothetical)
A plausible route could involve the methylation of a suitable precursor such as 4-methoxy-3-(trifluoromethoxy)phenol.
-
Dissolve the phenolic precursor in a suitable solvent.
-
Add a base to deprotonate the phenol.
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and stir the reaction, possibly with heating.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.
-
Purify the product by distillation or chromatography.
Step 3b: Oxidation of the Toluene Derivative [1][2][12][13]
-
To a solution of 2-methoxy-5-(trifluoromethoxy)toluene in a suitable solvent (e.g., a mixture of t-butanol and water), add a solution of potassium permanganate (KMnO4) portion-wise. The reaction is often performed under basic conditions.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Wash the filter cake with hot water.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent for purification.
Data Presentation
Table 1: Comparison of Proposed Synthetic Pathways
| Pathway | Key Intermediate | Key Reactions | Potential Advantages | Potential Disadvantages |
| 1. Aniline Route | 2-Methoxy-5-(trifluoromethoxy)aniline | Diazotization, Sandmeyer Reaction, Nitrile Hydrolysis | Well-established reactions for converting anilines to benzoic acids. | Synthesis of the aniline precursor may be challenging; Sandmeyer reaction can have moderate yields. |
| 2. Grignard Route | 1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene | Grignard Reagent Formation, Carboxylation | Grignard carboxylation is generally a high-yielding reaction. | Synthesis of the bromo precursor may be difficult; Grignard reactions are sensitive to moisture. |
| 3. Toluene Oxidation | 2-Methoxy-5-(trifluoromethoxy)toluene | Oxidation of a benzylic methyl group | Oxidation of toluenes to benzoic acids is a common transformation. | Synthesis of the toluene precursor may be multi-step; oxidation conditions need to be carefully controlled to avoid ring degradation. |
Visualizations
Caption: Synthetic workflow for Pathway 1 (Aniline Route).
Caption: Synthetic workflow for Pathway 2 (Grignard Route).
Caption: Synthetic workflow for Pathway 3 (Toluene Oxidation Route).
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid. The following information addresses common side reactions and challenges that may be encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and plausible synthetic approach involves the carboxylation of a pre-functionalized aromatic ring, such as 4-bromo-1-methoxy-2-(trifluoromethoxy)benzene. This typically proceeds via a metal-halogen exchange reaction to form an organometallic intermediate (e.g., an organolithium or Grignard reagent), which is then quenched with carbon dioxide to yield the desired carboxylic acid after acidic workup.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters include maintaining anhydrous conditions, especially during the formation of the organometallic intermediate, and controlling the temperature. Low temperatures (typically below -70 °C) are crucial to prevent side reactions of the highly reactive organometallic species. The purity of starting materials and reagents is also essential for a successful synthesis.
Q3: Are there any known stability issues with the trifluoromethoxy group?
The trifluoromethoxy (-OCF₃) group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to the formation of a phenolic byproduct.[1][2]
Q4: Can the methoxy group undergo side reactions?
Yes, demethylation of the methoxy (-OCH₃) group is a potential side reaction, particularly if acidic conditions are employed, which can lead to the formation of a hydroxybenzoic acid derivative.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible synthetic route involving the carboxylation of an aryl halide.
Problem 1: Low or No Yield of the Desired Benzoic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete Metal-Halogen Exchange | - Ensure all glassware is rigorously dried to maintain anhydrous conditions. - Use freshly titrated organolithium reagent (e.g., n-BuLi) or freshly prepared Grignard reagent. - Optimize the reaction time and temperature for the metal-halogen exchange. |
| Decomposition of the Organometallic Intermediate | - Maintain a low reaction temperature (e.g., -78 °C) throughout the formation and subsequent carboxylation of the organometallic species. - Ensure the carbon dioxide used for quenching is dry. |
| Inefficient Carboxylation | - Introduce carbon dioxide gas at a steady rate or use freshly crushed dry ice. - Ensure vigorous stirring to maximize the interaction between the organometallic intermediate and CO₂. |
| Loss of Product During Workup | - Carefully adjust the pH during the acidic workup to ensure complete protonation of the carboxylate. - Perform multiple extractions with a suitable organic solvent to maximize product recovery. |
Problem 2: Presence of Significant Impurities in the Final Product
| Common Impurity | Source and Identification | Remediation and Prevention |
| Starting Aryl Halide | Unreacted 4-bromo-1-methoxy-2-(trifluoromethoxy)benzene. Identified by chromatography (TLC, GC-MS) or NMR spectroscopy. | - Increase the equivalents of the organolithium or Grignard reagent. - Extend the reaction time for the metal-halogen exchange. |
| Protonated Byproduct | 1-methoxy-2-(trifluoromethoxy)benzene, formed by quenching of the organometallic intermediate with a proton source (e.g., moisture). | - Ensure strictly anhydrous reaction conditions. - Use anhydrous solvents and reagents. |
| Homocoupling Byproduct | Biphenyl derivatives formed from the coupling of the organometallic intermediate. | - Maintain a low reaction temperature. - Add the organolithium reagent slowly to the aryl halide solution. |
| Demethylated Product | 2-hydroxy-5-(trifluoromethoxy)benzoic acid. Identified by the presence of a phenolic proton in the ¹H NMR spectrum. | - Avoid harsh acidic conditions during workup. - Use a milder acid for protonation if demethylation is observed. |
| Decarboxylated Product | If the product is heated for extended periods under acidic or basic conditions, decarboxylation might occur, leading back to 1-methoxy-2-(trifluoromethoxy)benzene. | - Maintain moderate temperatures during purification steps. |
Experimental Protocols
General Protocol for Carboxylation of an Aryl Bromide:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with the aryl bromide (1.0 eq.) and anhydrous solvent (e.g., THF).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Metal-Halogen Exchange: An organolithium reagent (e.g., n-butyllithium, 1.1 eq.) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the aryllithium species.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is transferred via cannula to a flask containing an excess of crushed dry ice. The reaction is allowed to warm to room temperature slowly.
-
Workup: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove neutral byproducts. The aqueous layer is then acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.
-
Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis and the points where common side reactions can occur.
Caption: Plausible synthetic workflow and potential side reactions.
References
- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 2. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-methoxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the degradation pathways of 2-methoxy-5-(trifluoromethoxy)benzoic acid. Due to the limited specific data on this compound, the information presented is based on established degradation principles for structurally related aromatic compounds, including benzoic acid and other fluorinated analogues.
Frequently Asked Questions (FAQs)
Q1: I am not observing any degradation of this compound in my microbial culture. What are the potential reasons?
A1: Several factors could contribute to the lack of degradation:
-
Inappropriate Microbial Strain: The selected microorganism may not possess the necessary enzymatic machinery to attack this specific molecule. The presence of both a methoxy and a highly stable trifluoromethoxy group can make the compound recalcitrant.[1][2]
-
Suboptimal Culture Conditions: Key parameters such as pH, temperature, aeration, and nutrient availability are critical. Ensure these are optimized for the specific microbial strain and for the catabolism of aromatic compounds.[3][4]
-
Toxicity of the Compound: The starting material or an intermediate metabolite might be toxic to the microorganisms at the concentration used. Consider running a toxicity assay or starting with a lower concentration of the substrate.
-
Acclimation Period: The microbial culture may require a longer acclimation period to induce the necessary enzymes for degradation.
Q2: My degradation experiment is very slow. How can I enhance the degradation rate?
A2: To improve the rate of degradation, consider the following optimization strategies:
-
Co-metabolism: Introduce a more readily biodegradable carbon source (e.g., glucose, succinate, or benzoate) into the culture medium. This can stimulate microbial growth and the production of enzymes that may fortuitously degrade the target compound.[5]
-
Optimization of Physicochemical Parameters: Systematically vary the pH, temperature, and agitation speed to determine the optimal conditions for your microbial system. For chemical degradation methods like the Fenton process, optimizing the pH and the concentration of reagents like H2O2 is crucial.[3][4]
-
Bioaugmentation: Introduce a microbial consortium known to degrade halogenated aromatic compounds.
-
Inducer Addition: If the catabolic pathway is known for a related compound, adding a known inducer of the relevant enzymes might enhance degradation.
Q3: I am observing the accumulation of one or more unknown intermediates in my HPLC analysis. How can I identify them?
A3: The identification of metabolic intermediates is crucial for elucidating the degradation pathway. A combination of analytical techniques is often necessary:
-
High-Performance Liquid Chromatography (HPLC): Initially, you can characterize the intermediates by their retention times and UV-Vis spectra if they have a chromophore.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the intermediates. High-resolution mass spectrometry (e.g., LC-TOF-MS or LC-Orbitrap-MS) can provide the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates or those that can be derivatized to become volatile, GC-MS provides excellent separation and mass spectral data for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an intermediate can be isolated in sufficient quantity and purity, 1H, 13C, and 19F NMR spectroscopy can provide definitive structural information.
Q4: How can I confirm that the trifluoromethoxy group is being degraded?
A4: The cleavage of the trifluoromethoxy group is expected to be a challenging step.[1][2] To confirm its degradation, you can monitor the release of fluoride ions (F-) into the culture medium using a fluoride ion-selective electrode. An increase in the fluoride ion concentration over time would indicate the breakdown of the trifluoromethoxy group.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation of the parent compound | Microbial strain lacks the required enzymes. | Screen different microbial strains or consortia known for degrading halogenated aromatics.[9] |
| Substrate concentration is toxic. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. | |
| Incorrect culture conditions (pH, temp, aeration). | Optimize the physicochemical parameters for your specific microbial system.[3][4] | |
| Accumulation of a single, persistent intermediate | The intermediate is a "dead-end" product. | The microbial strain may lack the enzymes for further degradation.[2] Consider using a microbial consortium or a sequential treatment approach (e.g., biological followed by photochemical).[8] |
| Feedback inhibition by the intermediate. | Try to remove the intermediate from the culture medium or use a fed-batch culture strategy. | |
| Inconsistent results between replicates | Contamination of the culture. | Ensure aseptic techniques are strictly followed. Check for contamination by microscopy and plating on non-selective media. |
| Inaccurate measurement of the substrate. | Calibrate analytical instruments and prepare fresh standard solutions. | |
| Variability in the inoculum. | Standardize the inoculum preparation, ensuring a consistent cell density and growth phase. |
Proposed Degradation Pathway for this compound
Based on known metabolic pathways for similar compounds, a plausible degradation pathway for this compound could involve the following steps:
-
Initial Attack: The degradation is likely initiated by an attack on the less substituted positions of the aromatic ring or on the methoxy group.
-
Hydroxylation: Dioxygenase enzymes could introduce hydroxyl groups onto the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds.[10]
-
O-Demethylation: The methoxy group could be cleaved to yield a hydroxyl group, forming a catechol-like intermediate.
-
-
Ring Cleavage: Following the formation of dihydroxy intermediates (catechols), the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways.[8]
-
Fate of the Trifluoromethoxy Group: The C-F bonds in the trifluoromethoxy group are highly stable and resistant to cleavage.[2] It is plausible that early-stage degradation will leave this group intact, potentially leading to the accumulation of trifluoromethoxy-containing aliphatic acids.[8] Complete mineralization would require specialized dehalogenase enzymes that are rare in microorganisms.[2]
Caption: A hypothesized degradation pathway for this compound.
Experimental Protocols
Microbial Degradation Assay
This protocol outlines a typical batch experiment to assess the biodegradation of this compound.
a. Materials:
-
Basal salt medium (BSM)
-
Microbial culture (pure or mixed)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Sterile flasks
-
Shaking incubator
b. Procedure:
-
Prepare BSM and dispense into sterile flasks.
-
Inoculate the flasks with the microbial culture to a final OD600 of ~0.1.
-
Add this compound to the desired final concentration (e.g., 50 mg/L). Include a solvent control flask.
-
Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed.
-
Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Prepare samples for analysis by centrifuging to remove biomass and filtering the supernatant.
-
Analyze the concentration of the parent compound and any intermediates using HPLC.
HPLC Analysis of this compound
a. Instrumentation:
-
Agilent 1260 Infinity Quaternary LC system or equivalent.[6]
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
b. Method:
-
Mobile Phase: A gradient of methanol (with 0.1% formic acid) and water (with 0.1% formic acid). For example, a 15-minute gradient from 20% to 80% methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 230 nm and 254 nm).
-
Quantification: Generate a standard curve using known concentrations of this compound.
Experimental Workflow
Caption: A typical workflow for investigating the microbial degradation of an aromatic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic acid degradation by the electro-Fenton method [journal.buct.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. 2.9. Aromatic Compound Degradation Assay [bio-protocol.org]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
General Troubleshooting and Optimization
Q1: My reaction is not proceeding to completion. What are the common causes and solutions?
A1: Incomplete reactions can stem from several factors. First, ensure your starting materials are pure and dry, as impurities or moisture can inhibit the reaction. Verify the quality and activity of your catalyst and reagents. The reaction temperature might be too low; consider gradually increasing it while monitoring for product formation and potential side products.[1] The reaction time may also be insufficient, so extending it could lead to higher conversion. Finally, ensure proper mixing to overcome any mass transfer limitations.
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common challenge in organic synthesis. To enhance selectivity, you can adjust several parameters. Optimizing the reaction temperature is crucial, as higher temperatures can sometimes lead to side reactions.[2] The choice of solvent can also influence the reaction pathway. Screening different solvents might reveal one that favors the desired product. Additionally, the stoichiometry of the reactants can be adjusted; for instance, using a slight excess of one reactant might suppress the formation of certain byproducts. Finally, consider if a different catalyst or ligand system could offer better selectivity.
Q3: My yield is consistently low. What steps can I take to improve it?
A3: Low yields can be frustrating, but there are several avenues for improvement. First, carefully re-evaluate your reaction setup to ensure it is under an inert atmosphere if your reagents are air- or moisture-sensitive.[1] Review your purification process, as product loss can occur during workup and chromatography.[3] You might also need to re-optimize the reaction conditions, such as temperature, concentration, and catalyst loading. A systematic approach, like a design of experiments (DoE), can be very effective in identifying the optimal conditions for maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound?
A1: Several synthetic strategies can be envisioned for the synthesis of this compound. A common approach involves the modification of a substituted benzene ring. For example, one could start with a molecule already containing the methoxy and trifluoromethoxy groups and then introduce the carboxylic acid functionality, perhaps through a Grignard reaction with carbon dioxide or by oxidation of a methyl or formyl group.[2] Alternatively, a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to construct the substituted aromatic ring, followed by the introduction or modification of the functional groups.[1] The introduction of the trifluoromethoxy group can be challenging and often requires specialized reagents and conditions.[4][5]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions.[1] By spotting the reaction mixture alongside the starting material(s), you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. These methods can provide accurate information on the conversion of starting material and the formation of any byproducts.
Q3: What are the best practices for purifying the final product?
A3: The purification of this compound will depend on the nature of the impurities. Recrystallization is often a good first step for solid compounds.[2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. If recrystallization is not sufficient, column chromatography on silica gel is a powerful technique for separating the desired product from impurities. The choice of eluent is critical and should be optimized using TLC to achieve good separation.
Data Presentation
Table 1: General Optimization Parameters for a Suzuki Coupling Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh3)4 | PdCl2(dppf) | Pd(OAc)2/SPhos |
| Base | K2CO3 | Cs2CO3 | K3PO4 |
| Solvent | Toluene/H2O | Dioxane/H2O | THF/H2O |
| Temperature | 80 °C | 100 °C | 110 °C |
| Catalyst Loading | 2 mol% | 1 mol% | 0.5 mol% |
Table 2: Troubleshooting Guide for Low Yield in a Grignard Reaction
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Impure magnesium turnings | Use freshly crushed or activated magnesium. |
| Wet solvent or glassware | Flame-dry all glassware and use anhydrous solvent. | |
| Formation of Wurtz coupling byproduct | Add the halide slowly to the magnesium suspension. | |
| Incomplete carbonation | Use a large excess of freshly crushed dry ice. |
Experimental Protocols
Representative Protocol for Suzuki Coupling:
To a flame-dried Schlenk flask is added the aryl halide (1.0 mmol), the boronic acid partner (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time, while the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Representative Protocol for Grignard Carbonation:
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equiv.) are placed. A small crystal of iodine can be added as an initiator. A solution of the aryl halide (1.0 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle warming if necessary. After the addition is complete, the mixture is refluxed for 30 minutes. The Grignard reagent is then slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether. After the excess dry ice has sublimed, the reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzoic acid, which can be purified by recrystallization.[2]
Visualizations
Caption: A general workflow for the synthesis and optimization of a target molecule.
Caption: A logical diagram for troubleshooting common issues in organic synthesis.
References
Technical Support Center: Resolving Solubility Issues of 2-methoxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving 2-methoxy-5-(trifluoromethoxy)benzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Based on its chemical structure, a substituted benzoic acid, this compound is a polar molecule. It is known to be soluble in some organic solvents like ethanol, methanol, and acetone.[1] However, it is insoluble in water. The presence of the carboxylic acid group allows for hydrogen bonding, while the trifluoromethoxy and methoxy groups add to its polarity. The benzene ring provides a nonpolar characteristic, influencing its solubility in a range of solvents.
Q2: I am having trouble dissolving the compound. What are the first steps I should take?
If you are encountering solubility issues, consider the following initial steps:
-
Increase the solvent volume: The concentration of your solution might be too high. Try adding more solvent to see if the compound dissolves.
-
Gentle heating: Carefully warming the solution can increase the solubility of many compounds. It is advisable to use a water bath and monitor the temperature to avoid any potential degradation of the compound.
-
Agitation: Ensure the solution is being adequately mixed. Use a magnetic stirrer or vortex mixer to aid the dissolution process.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
Q3: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent system is a common and effective strategy. If your compound is poorly soluble in a non-polar solvent, adding a small amount of a polar co-solvent like DMSO or DMF can significantly improve solubility. Conversely, for a highly polar solvent, a less polar co-solvent might be beneficial. When using co-solvents, it is best to dissolve the compound in the solvent in which it is more soluble first, and then gradually add the second solvent.
Q4: How does the purity of the compound and solvent affect solubility?
The purity of both the this compound and the organic solvent can impact solubility. Impurities in the compound can sometimes lower its solubility. Similarly, the presence of water or other impurities in the organic solvent can alter its polarity and, consequently, the solubility of the compound. Always use high-purity reagents and solvents for the best results.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in a non-polar solvent (e.g., hexane, toluene).
-
Possible Cause: A significant mismatch in polarity between the compound and the solvent. This compound is a relatively polar molecule and is expected to have low solubility in non-polar solvents.
-
Solutions:
-
Select a more polar solvent: Choose a solvent with a higher dielectric constant. Refer to the solvent polarity table below.
-
Introduce a polar co-solvent: Add a small amount of a polar solvent like ethanol or acetone to the non-polar solvent to increase the overall polarity of the solvent system.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution was saturated at a higher temperature, and the compound precipitated upon cooling. It is also possible that the solvent evaporated, increasing the concentration beyond the solubility limit.
-
Solutions:
-
Maintain a constant temperature: If dissolution was achieved with heating, try to maintain that temperature during your experiment if possible.
-
Prepare a more dilute solution: Start with a lower concentration of the compound to ensure it remains in solution at room temperature.
-
Use a sealed container: To prevent solvent evaporation, especially with volatile solvents, ensure your container is well-sealed.
-
Issue 3: The compound "oils out" instead of dissolving.
-
Possible Cause: "Oiling out" occurs when the compound melts but does not dissolve in the solvent. This can happen if the melting point of the compound is lower than the boiling point of the solvent and the compound has poor solubility in that solvent.
-
Solutions:
-
Choose a different solvent: Select a solvent in which the compound has higher solubility.
-
Use a solvent mixture: A carefully selected co-solvent system can prevent oiling out by improving the solvation of the compound.
-
Data Presentation
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility |
| Polar Protic Solvents | ||
| Methanol | High | Soluble[1] |
| Ethanol | High | Soluble[1] |
| Polar Aprotic Solvents | ||
| Acetone | High | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble |
| N,N-Dimethylformamide (DMF) | High | Likely Soluble |
| Acetonitrile | Medium | Likely Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | Low | Sparingly Soluble |
| Toluene | Low | Likely Insoluble |
| Hexane | Low | Likely Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected organic solvent to the vial.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, gently warm the vial in a water bath (not exceeding 40°C) and vortex again to observe any change in solubility.
-
Record your observations for each solvent.
Mandatory Visualizations
Caption: A flowchart for troubleshooting solubility issues.
Caption: A workflow for qualitative solubility determination.
References
troubleshooting analytical detection of 2-methoxy-5-(trifluoromethoxy)benzoic acid
Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)benzoic acid Analysis
Welcome to the technical support center for the analytical detection of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the characterization and quantification of this compound?
A1: The primary analytical techniques include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: I am observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1] It is often caused by secondary interactions between the analyte and the stationary phase. Key causes include improper mobile phase pH and interactions with residual silanols on the silica-based column.[1] To mitigate this, ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the pKa of the analyte) to keep the benzoic acid protonated. Increasing the buffer concentration (10-50 mM) can also help mask residual silanol activity.[1]
Q3: Can I analyze this compound by GC-MS directly?
A3: Direct analysis of this compound by GC-MS is challenging due to its low volatility. Carboxylic acids generally require derivatization to convert the polar carboxyl group into a less polar, more volatile ester. A common approach is silylation, for example, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Q4: Are there any known stability issues with the trifluoromethoxy group during analysis?
A4: The trifluoromethoxy group is generally considered chemically and thermally stable.[2][3] However, like the trifluoromethyl group, it can be susceptible to hydrolysis under strong basic conditions, which could lead to the formation of a carboxylic acid at that position, although this is not a common degradation pathway under typical analytical conditions.[4] It is more likely that other functional groups in the molecule would be more labile.[4]
Troubleshooting Guides
HPLC: Poor Peak Shape (Tailing)
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Mobile phase pH is too high, causing ionization of the carboxylic acid and secondary interactions with the stationary phase. | Adjust the mobile phase pH to be 2-3 units below the analyte's pKa. For benzoic acids, a pH of 2.5-3.5 using an additive like formic or phosphoric acid is often effective. |
| Low buffer concentration. | Increase the buffer concentration to between 10-50 mM to effectively mask residual silanols on the column. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. | |
| Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume to a minimum. |
GC-MS: No or Low Signal
| Issue | Potential Cause | Recommended Action |
| No or Low Signal | The compound is not volatile enough for GC analysis. | Derivatize the carboxylic acid group to a more volatile ester form (e.g., trimethylsilyl ester). |
| Incomplete derivatization reaction. | Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. | |
| Thermal degradation in the injector. | While the trifluoromethoxy group is stable, the overall molecule could degrade if the injector temperature is too high. Start with a lower injector temperature (e.g., 250°C) and optimize. | |
| Poor ionization in the MS source. | Ensure the MS source is clean and the instrument is properly tuned. |
Experimental Protocols
HPLC-UV Method for Analysis of Benzoic Acid Derivatives
This protocol is adapted from established methods for benzoic and sorbic acid analysis and should be optimized for this compound.[5]
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A starting gradient could be 40:60 (acetonitrile:acidified water), adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm or a wavelength determined by UV scan of a standard.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm syringe filter before injection.
| HPLC Parameter | Recommended Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 234 nm |
| Injection Volume | 10 µL |
GC-MS Method with Derivatization
This protocol is based on general procedures for the GC-MS analysis of benzoic acid in biological matrices, which requires derivatization.[6]
1. Sample Preparation and Extraction:
-
Acidify the sample (if aqueous) and extract with a non-polar solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the reaction.
3. GC-MS Conditions:
-
GC System: Standard GC with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
| GC-MS Parameter | Recommended Setting |
| Derivatization | Silylation (e.g., with BSTFA or MSTFA) |
| Column | DB-5ms or equivalent |
| Injector Temperature | 250°C |
| Oven Program | 70°C (2 min), ramp 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
NMR Spectroscopy for Structural Characterization
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
2. Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra.
-
For ¹H NMR of a related compound, 3-(trifluoromethyl)benzoic acid, in DMSO-d₆, aromatic protons appear between 7.7 and 8.4 ppm, and the carboxylic acid proton appears as a broad singlet around 13.4 ppm.[7] Similar ranges can be expected for this compound, with additional signals for the methoxy group.
| NMR Parameter | Recommended Setting |
| Solvent | CDCl₃ or DMSO-d₆ |
| Sample Concentration | 5-10 mg in ~0.7 mL for ¹H NMR |
| Nuclei to Observe | ¹H, ¹³C, ¹⁹F |
References
- 1. 2-Methoxy-5-(trifluoromethyl)benzoic acid(4864-01-1) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
storage conditions to ensure stability of 2-methoxy-5-(trifluoromethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate storage and handling of 2-methoxy-5-(trifluoromethoxy)benzoic acid to ensure its stability. The following information is compiled from safety data sheets and general chemical stability knowledge for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2][3][4][5][6][7][8]
Q2: I left the container of this compound on the lab bench overnight. Is the compound still viable?
A2: While short-term exposure to ambient laboratory conditions is unlikely to cause significant degradation, it is crucial to assess the material's integrity. Benzoic acid and its derivatives are generally stable under ordinary conditions.[3][8] However, prolonged exposure to light, humidity, and elevated temperatures can lead to degradation. We recommend performing a purity analysis, such as HPLC, to confirm its suitability for your experiment.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color or the presence of visible impurities. However, chemical degradation may not always be visually apparent. Therefore, analytical methods like HPLC are recommended to assess the purity of the compound if degradation is suspected.
Q4: What substances are incompatible with this compound?
A4: this compound should not be stored with strong bases or oxidizing agents, as these can cause chemical reactions that degrade the compound.[3][4][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | 1. Verify the storage conditions of the compound. 2. Perform a purity check using a validated analytical method (e.g., HPLC). 3. If purity is compromised, use a fresh, properly stored batch of the compound. |
| Change in physical appearance (e.g., color) | Exposure to light, air, or contaminants. | 1. Do not use the compound for sensitive experiments. 2. Order a new batch and ensure it is stored according to recommendations upon arrival. 3. Review laboratory handling procedures to prevent future contamination or exposure. |
| Inconsistent results between batches | Variation in batch purity or degradation of an older batch. | 1. Record the lot number for each experiment. 2. Perform a comparative purity analysis of the different batches. 3. If a significant difference is observed, use the batch with the highest purity and discard the degraded one. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid). The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve a accurately weighed amount of the test sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatogram of the sample to the standard. The presence of significant additional peaks in the sample chromatogram may indicate impurities or degradation products. Calculate the purity by comparing the peak area of the main component to the total peak area.
-
Visualizations
Caption: Figure 1. Recommended Storage Workflow
Caption: Figure 2. Troubleshooting Experimental Issues
References
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. SETAC Europe 35th Annual Meeting [setac.confex.com]
minimizing impurities in 2-methoxy-5-(trifluoromethoxy)benzoic acid production
Welcome to the technical support center for the synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the production of this key chemical intermediate, focusing on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for producing this compound with high purity?
A1: The most effective and regioselective method is the directed ortho-lithiation of 1-methoxy-4-(trifluoromethoxy)benzene, followed by quenching the resulting aryllithium intermediate with carbon dioxide. The methoxy group strongly directs the lithiation to the adjacent ortho position, leading to the desired product upon carboxylation.[1][2][3]
Q2: What are the primary impurities I should expect from this synthesis?
A2: The primary impurities typically encountered are:
-
Unreacted Starting Material: 1-methoxy-4-(trifluoromethoxy)benzene.
-
Solvent-Related Byproducts: Byproducts from the reaction of the organolithium reagent with the solvent.
-
Isomeric Benzoic Acids: Small amounts of other carboxylated species may form.
-
Moisture-Related Impurities: Reaction with trace amounts of water can quench the organolithium intermediate.
Q3: How can I monitor the progress of the reaction to ensure complete conversion?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A sample of the reaction mixture can be quenched with a proton source (like methanol) and spotted on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the lithiation step.
Q4: What is the best method for purifying the final product?
A4: A combination of acid-base extraction and recrystallization is highly effective. The acidic nature of the carboxylic acid product allows for its separation from neutral impurities like the unreacted starting material.[4][5][6] Subsequent recrystallization from a suitable solvent system will yield a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete lithiation. | Ensure all reagents and solvents are anhydrous. Increase the equivalents of the organolithium reagent slightly. Extend the reaction time for the lithiation step. |
| Inefficient carboxylation. | Use freshly crushed dry ice or bubble dry CO2 gas through the solution. Ensure the temperature is kept low during the addition of CO2 to prevent side reactions. | |
| Product loss during workup. | Perform multiple extractions with an appropriate organic solvent after acidification. Ensure the aqueous layer is sufficiently acidified (pH ~1-2) to fully precipitate the benzoic acid. | |
| Presence of Unreacted Starting Material in Final Product | Incomplete lithiation. | See "Low Yield of Product". |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Perform a solvent screen to find a suitable solvent or solvent mixture where the product is soluble when hot and sparingly soluble when cold. | |
| Broad Melting Point of the Final Product | Presence of impurities. | Re-purify the product using the acid-base extraction followed by another recrystallization.[4][5][6] Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Lithiation
Materials:
-
1-methoxy-4-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methoxy-4-(trifluoromethoxy)benzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by adding crushed dry ice in small portions, ensuring the temperature remains below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the reaction mixture, followed by 1M HCl to acidify the solution to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with a saturated sodium bicarbonate solution (3x). The product will move into the aqueous basic layer as its sodium salt.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The pure benzoic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the solid from a suitable solvent (e.g., a mixture of ethanol and water or heptane and ethyl acetate). Dissolve the solid in a minimal amount of the hot solvent, and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Data Summary
The following table provides illustrative data for the synthesis and purification of this compound based on typical outcomes for this type of reaction.
| Parameter | Crude Product | Purified Product |
| Yield | 85-95% | 70-85% |
| Purity (by HPLC) | 80-90% | >99% |
| Melting Point | Broad range | Sharp, defined range |
| Appearance | Off-white to yellow solid | White crystalline solid |
Visualizations
Caption: A typical workflow from synthesis to purification.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to 2-methoxy-5-(trifluoromethoxy)benzoic acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-methoxy-5-(trifluoromethoxy)benzoic acid alongside other benzoic acid derivatives. Due to the limited publicly available biological data on this compound, this guide focuses on a detailed comparison of its physicochemical properties and inferred biological activities based on the well-established structure-activity relationships (SAR) of related benzoic acid compounds. We will explore how the interplay of an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group may influence its biological profile. This guide includes summaries of quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and drug development.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly influences the physicochemical properties of benzoic acid derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The table below compares the known properties of this compound with other relevant benzoic acid derivatives.
| Property | This compound | 2-methoxybenzoic acid | 2-(trifluoromethyl)benzoic acid | Benzoic Acid |
| Molecular Formula | C₉H₇F₃O₄ | C₈H₈O₃ | C₈H₅F₃O₂ | C₇H₆O₂ |
| Molecular Weight | 236.14 g/mol | 152.15 g/mol | 190.12 g/mol | 122.12 g/mol |
| Melting Point | ~118-120 °C[1] | 100 °C | 107-110 °C | 122 °C |
| Boiling Point | ~286 °C[1] | 200 °C (at 20 mmHg) | 245-246 °C | 250 °C |
| Appearance | Colorless solid[1] | White odorless powder | White crystalline powder | Colorless crystalline solid |
| Solubility | Soluble in some organic solvents (ethanol, methanol, acetone)[1] | Slightly soluble in water | - | Slightly soluble in cold water, more soluble in hot water and organic solvents |
Structure-Activity Relationship and Inferred Biological Activities
The biological activity of benzoic acid derivatives is largely dictated by the electronic and steric properties of their substituents. The presence of both an electron-donating group (2-methoxy) and a strong electron-withdrawing group (5-trifluoromethoxy) on the target compound suggests a complex influence on its potential biological activities.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties. The trifluoromethyl group, in particular, is known to enhance the antimicrobial activity of compounds. For instance, trifluoromethyl-substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria.[2] The trifluoromethoxy group has also been shown to be more effective than the trifluoromethyl group in some chalcone derivatives against both bacterial and fungal strains.[3] While specific MIC values for this compound are not available, it is plausible that it may exhibit antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [4] |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [4] |
| 4-hydroxybenzoic acid | Escherichia coli | >1000 | [4] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 (pMIC µM/ml) | [4] |
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus | 64 | [5] |
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an active area of research. The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance properties like metabolic stability and cell permeability.[6] Studies on isoxazole-based molecules have shown that the inclusion of a trifluoromethyl group can lead to significant anti-cancer activity against human breast cancer cell lines.[7] Given the presence of the trifluoromethoxy group, this compound could be a candidate for anticancer screening.
Table 3: Anticancer Activity of Selected Benzoic Acid Derivatives (Illustrative)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 (breast cancer) | 15.02 | [8] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer cell line | 17.84 | [9] |
| 3,6-diphenyl-[8][10][11]triazolo [3,4-b][10][11][12]thiadiazole derivative | K562 (leukemia) | 15 | [8] |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative | MCF-7 (breast cancer) | <100 | [9] |
Anti-inflammatory Activity
Several benzoic acid derivatives have demonstrated anti-inflammatory properties. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to have hepatoprotective effects through its anti-inflammatory and antioxidant mechanisms.[13] While direct data is lacking for our target compound, the presence of the methoxy group suggests a potential for anti-inflammatory activity.
Table 4: Anti-inflammatory Activity of a Selected Benzoic Acid Derivative
| Compound | Assay | Result | Reference |
| 2-hydroxy-4-methoxy benzoic acid | CCl₄-induced hepatotoxicity in rats | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) | [13] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro biological assays.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.[14]
Procedure:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in the broth within a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.[14]
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.[4]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15]
Principle: Carrageenan, when injected into the paw of a rat, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling compared to a control group.[15]
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats to laboratory conditions for at least one week.
-
Grouping: Divide the rats into a control group, a standard drug group (e.g., indomethacin), and test groups for the benzoic acid derivatives.[15]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation. The control group receives the vehicle.[15]
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion
While direct experimental data on the biological activities of this compound is currently limited, a comparative analysis with structurally related benzoic acid derivatives provides valuable insights. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethoxy group suggests that this compound may possess interesting and potentially significant biological properties, particularly in the areas of antimicrobial and anticancer research. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this and other novel benzoic acid derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. Szwajgier D.,Pielecki J.,Targoński Z., 2005. ANTIOXIDANT ACTIVITIES OF CINNAMIC AND BENZOIC ACID DERIVATIES. Acta Sci.Pol. Technol. Aliment. 4 (2), 129 - 142 [food.actapol.net]
- 12. antiox.org [antiox.org]
- 13. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Benzoic Acids for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. Among the vast array of available synthons, fluorinated compounds have garnered significant attention due to their unique ability to modulate key pharmacological properties. This guide provides a detailed comparative study of two important classes of fluorinated benzoic acids: trifluoromethoxy-substituted and trifluoromethyl-substituted isomers. By presenting key physicochemical data, experimental protocols, and a conceptual framework for their application, this document aims to facilitate informed decision-making in drug discovery projects.
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, while both containing fluorine, impart distinct electronic and steric properties to the parent benzoic acid scaffold. These differences can profoundly influence a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets. Understanding these nuances is paramount for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Physicochemical Properties: A Head-to-Head Comparison
The acidity and lipophilicity of a molecule are fundamental parameters that govern its behavior in biological systems. The following table summarizes the experimental and predicted pKa and logP values for the ortho-, meta-, and para-isomers of trifluoromethoxybenzoic acid and trifluoromethylbenzoic acid.
| Compound | Isomer | pKa (Predicted) | logP (Predicted) |
| Trifluoromethoxybenzoic Acid | 2-(Trifluoromethoxy) | 2.89[1] | 2.80 |
| 3-(Trifluoromethoxy) | 3.75 | 2.95 | |
| 4-(Trifluoromethoxy) | 3.95 | 2.98 | |
| Trifluoromethylbenzoic Acid | 2-(Trifluoromethyl) | 3.13 | 2.45 |
| 3-(Trifluoromethyl) | 3.86 | 2.59 | |
| 4-(Trifluoromethyl) | 3.79 | 2.62 |
Note: Predicted values are calculated using computational models and provide a consistent basis for comparison.
The data reveals that the trifluoromethoxy group generally leads to a lower pKa (higher acidity) compared to the trifluoromethyl group, particularly in the ortho position. This is attributed to the strong electron-withdrawing nature of the trifluoromethoxy group. In terms of lipophilicity, the trifluoromethoxy-substituted isomers consistently exhibit higher predicted logP values, indicating greater lipid solubility. This increased lipophilicity can enhance membrane permeability but may also impact other properties such as aqueous solubility and plasma protein binding.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for validating computational predictions and understanding a compound's behavior. Below are detailed methodologies for key experiments.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This method involves monitoring the pH of a solution of the benzoic acid derivative as a titrant (a strong base, e.g., NaOH) is added incrementally.
-
Preparation of the Analyte Solution: Accurately weigh a sample of the trifluoromethoxy- or trifluoromethyl-substituted benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[2] The concentration should be known precisely.
-
Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at multiple pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH readings.
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add the standardized strong base titrant in small, precise volumes. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve). More precise values can be obtained by analyzing the first or second derivative of the titration curve.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient between n-octanol and water.
-
Preparation of the Phases: Prepare a phosphate buffer solution at a pH where the benzoic acid derivative is predominantly in its neutral (un-ionized) form (at least 2 pH units below the pKa). Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in the n-octanol-saturated buffer or the buffer-saturated n-octanol.
-
Partitioning: Add a known volume of the sample solution to a flask containing a known volume of the other phase. The flask is then sealed and shaken gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning equilibrium.
-
Phase Separation: After shaking, the mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conceptual Workflow in Drug Discovery
Trifluoromethoxy- and trifluoromethyl-substituted benzoic acids are valuable building blocks in the early stages of drug discovery. The following diagram illustrates a typical workflow where these compounds might be utilized.
Caption: A generalized workflow for drug discovery, highlighting the role of substituted benzoic acids.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl substituent on a benzoic acid scaffold is a nuanced decision that can have significant downstream consequences in a drug discovery program. Trifluoromethoxy-substituted benzoic acids generally offer higher acidity and lipophilicity, which can be advantageous for membrane permeability and certain receptor interactions. However, this increased lipophilicity may also lead to challenges with solubility and off-target effects. Conversely, trifluoromethyl-substituted benzoic acids, while less lipophilic, still provide the benefits of fluorination, such as enhanced metabolic stability, and may offer a more balanced overall profile. Ultimately, the optimal choice will depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides the foundational data and experimental context to aid researchers in making these critical design choices.
References
validation of analytical methods for 2-methoxy-5-(trifluoromethoxy)benzoic acid quantification.
A Comprehensive Guide to the Validation of Analytical Methods for the Quantification of 2-methoxy-5-(trifluoromethoxy)benzoic acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications. This guide provides an objective comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents established methodologies for structurally similar compounds. This information serves as a valuable resource for developing and validating a suitable analytical method.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision that directly impacts the accuracy and reliability of quantitative results. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of benzoic acid derivatives, providing a comparative overview to aid in method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[1] | 100 - 111%[1] |
| Precision (% RSD) | < 2%[1] | < 15%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~3 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[1] | ~10 ng/mL[1] |
| Sample Preparation | Simple dissolution in a suitable solvent and filtration. | Often requires derivatization to increase volatility. |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control. | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices. |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar benzoic acid derivatives and can be adapted for the specific requirements of this compound analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various samples.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of polar analytes.[2]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier is typically employed. A common mobile phase for organic acid analysis is a phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to an acidic pH (e.g., pH 2.5-3.0 with phosphoric acid) and acetonitrile or methanol as the organic component in a ratio of approximately 95:5 (v/v).[2] The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention on the nonpolar stationary phase.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[2]
-
Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.[2]
-
Detection Wavelength: UV detection at a low wavelength, typically around 210 nm, is effective for detecting the carboxyl group.[2]
-
Injection Volume: A 20 µL injection volume is a common starting point.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulate matter, and then inject it into the HPLC system.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the trace-level quantification of this compound, especially in complex matrices. As benzoic acids are generally non-volatile, derivatization is required.
1. Instrumentation:
-
A GC system coupled with a mass spectrometer.[1]
2. Derivatization:
-
A common derivatization technique for acidic compounds is silylation. The sample extract is evaporated to dryness and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.[1]
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[1]
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationships within the chromatographic process.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship of Components in a Chromatographic System.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(Trifluoromethoxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is recognized for its ability to enhance crucial drug-like properties, including metabolic stability and lipophilicity. When combined with a 2-methoxybenzoic acid scaffold, a privileged structure in its own right with observed anti-inflammatory and anticancer properties in its derivatives, the resulting 2-methoxy-5-(trifluoromethoxy)benzoic acid core presents a promising starting point for the development of novel therapeutic agents.
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of analogs based on the this compound scaffold. Due to the limited availability of specific experimental data for this compound class in the public domain, this guide will leverage data from structurally related benzoic acid derivatives to postulate hypothetical SAR trends and to provide robust experimental protocols for their evaluation.
Data Presentation: A Hypothetical Structure-Activity Relationship
To guide the initial exploration of this chemical space, the following table presents a hypothetical SAR for a series of this compound analogs. The predicted activities are based on established medicinal chemistry principles and SAR trends observed in related benzoic acid derivatives. It is crucial to note that these are predictive and require experimental validation.
| Analog | Modification | Predicted Biological Activity | Rationale |
| Parent | This compound | Baseline | The core scaffold with potential for anti-inflammatory or anticancer activity. |
| Analog 1 | Amide formation at the carboxylic acid | Potentially increased and diversified activity | Amide derivatives often exhibit improved biological activity and target engagement. |
| Analog 2 | Introduction of a small alkyl group at C4 | May increase potency | Small alkyl groups can enhance binding affinity through hydrophobic interactions. |
| Analog 3 | Introduction of a halogen (e.g., Cl, F) at C4 | May increase potency | Halogens can modulate electronic properties and improve binding. |
| Analog 4 | Replacement of the 2-methoxy with a 2-ethoxy group | Likely similar or slightly decreased activity | Minor change in steric bulk and lipophilicity. |
| Analog 5 | Removal of the 2-methoxy group | Potentially decreased activity | The methoxy group may be crucial for target interaction or conformation. |
| Analog 6 | Isosteric replacement of the carboxylic acid with a tetrazole | May improve oral bioavailability and metabolic stability | Tetrazoles are common bioisosteres for carboxylic acids. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activity of novel this compound analogs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1][2][3][4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations.
-
2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[5][6][7]
-
Principle: Sub-plantar injection of carrageenan in the rat hind paw induces a localized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Animals: Use Wistar or Sprague-Dawley rats of either sex.
-
Grouping: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and test groups for each analog.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., at a dose of 10-100 mg/kg) orally or intraperitoneally one hour before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
-
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis, screening, and optimization of novel bioactive compounds.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory benzoic acid derivatives.[8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
From Benchtop to Bedside: A Comparative Analysis of In Vitro and In Vivo Studies of a Potent Benzoic Acid-Derived VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Very Late Antigen-4 (VLA-4), an integrin dimer composed of α4 and β1 subunits, plays a crucial role in the inflammatory cascade.[1][2] It is expressed on the surface of various leukocytes, including lymphocytes and monocytes, and facilitates their adhesion to the vascular endothelium by binding to its ligand, VCAM-1.[1][2] This interaction is a critical step for the migration of these immune cells from the bloodstream into tissues at sites of inflammation.[3] Consequently, antagonizing the VLA-4 pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1][4]
This guide will dissect the in vitro performance, pharmacokinetic profile, and in vivo efficacy of a lead compound, designated 12l , from a series of synthesized benzoic acid derivatives, providing a clear and objective comparison supported by experimental data.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the VLA-4 antagonist, compound 12l . This allows for a direct comparison of its performance in biochemical assays versus its behavior and efficacy in biological systems.
Table 1: In Vitro VLA-4 Antagonist Activity
| Compound | Target | Assay Type | IC50 (nM) |
| 12l | VLA-4 | Cell-based Adhesion Assay | 0.51 |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the VLA-4-mediated cell adhesion.
Table 2: In Vivo Pharmacokinetic Profile of Compound 12l
| Species | Plasma Clearance (CL, ml/min/kg) | Oral Bioavailability (F, %) |
| Mouse | 18.5 | 28 |
| Rat | 5.2 | 36 |
| Dog | 3.6 | 55 |
Plasma Clearance (CL) indicates the rate at which the compound is removed from the plasma. Oral Bioavailability (F) is the fraction of the orally administered dose that reaches systemic circulation.
Table 3: In Vivo Anti-Inflammatory Efficacy of Compound 12l
| Animal Model | Administration Route | Dosage (mg/kg) | Efficacy Endpoint | Result |
| Rat Pleurisy Model | Oral | 10 | Reduction of inflammatory response | Potent Activity |
The rat pleurisy model is a standard assay for evaluating the in vivo efficacy of anti-inflammatory drugs.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
In Vitro VLA-4 Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to its ligand, VCAM-1.
-
Cell Culture: A human T-cell line (e.g., Jurkat cells), which endogenously expresses VLA-4, is cultured under standard conditions.
-
Plate Coating: 96-well microtiter plates are coated with recombinant human VCAM-1 and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific cell binding.
-
Compound Preparation: The test compound (e.g., 12l ) is serially diluted to various concentrations in an appropriate assay buffer.
-
Cell Labeling and Treatment: Jurkat cells are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled cells are then pre-incubated with the different concentrations of the test compound for 30 minutes at 37°C.
-
Adhesion: The cell-compound mixture is added to the VCAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Rat Pleurisy Model
This model induces an acute inflammatory response in the pleural cavity of rats, allowing for the evaluation of anti-inflammatory compounds.[6][7]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound (12l ) is formulated in a suitable vehicle and administered orally (p.o.) to the rats at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.
-
Induction of Pleurisy: One hour after compound administration, pleurisy is induced by injecting a solution of carrageenan into the pleural cavity of the rats under light anesthesia.[7]
-
Sample Collection: At a predetermined time point after carrageenan injection (e.g., 4 hours), the rats are euthanized. The pleural cavity is washed with saline, and the pleural exudate (fluid) is collected.
-
Efficacy Evaluation: The volume of the collected exudate is measured. The number of leukocytes (inflammatory cells) in the exudate is counted using a hemocytometer. The concentration of inflammatory mediators (e.g., prostaglandins, cytokines) in the exudate can also be quantified using methods like ELISA.[6]
-
Data Analysis: The percentage reduction in exudate volume and leukocyte count in the compound-treated group is calculated relative to the vehicle-treated control group to determine the anti-inflammatory efficacy.
Visualizing the Pathway and Process
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: Experimental workflow from in vitro screening to in vivo testing.
Caption: VLA-4 signaling pathway in leukocyte adhesion and inflammation.
Conclusion
The case of the VLA-4 antagonist 12l effectively demonstrates the synergy between in vitro and in vivo research. The potent in vitro IC50 of 0.51 nM identified it as a highly promising candidate.[5] However, high potency in a cell-free or cellular assay does not guarantee success in a complex biological system. The subsequent pharmacokinetic studies were crucial in bridging this gap, revealing that compound 12l not only has good activity but also favorable properties for oral administration, with bioavailability reaching up to 55% in dogs.[5] This strong pharmacokinetic profile provided the rationale for its advancement into in vivo efficacy models.
The successful demonstration of potent anti-inflammatory activity in the rat pleurisy model at a 10 mg/kg oral dose confirmed that the compound's in vitro activity translates to a tangible therapeutic effect.[5] This comprehensive dataset, encompassing in vitro potency, multi-species pharmacokinetics, and in vivo efficacy, provides a robust foundation for the further development of this class of benzoic acid derivatives as potential treatments for inflammatory diseases. This guide underscores the indispensable practice of integrating diverse experimental models to build a compelling case for a new therapeutic agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. Activated integrin VLA-4 localizes to the lamellipodia and mediates T cell migration on VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of several anti-inflammatory drugs on the various parameters involved in the inflammatory response in rat carrageenin-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of benzoic acid and its derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. The choice of analytical methodology is critical for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds, supported by typical performance data and detailed experimental protocols.
At a Glance: HPLC vs. GC-MS for Benzoic Acid Derivative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds; derivatization is often necessary for non-volatile analytes like benzoic acid derivatives.[1][2] |
| Sample Preparation | Generally simpler, often involving dissolution, filtration, and direct injection.[1][3] | More complex, typically requiring an extraction and a derivatization step (e.g., silylation) to increase volatility.[2][4] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, DAD, MS).[5] | GC system coupled with a Mass Spectrometer.[4] |
| Speed | Analysis times can vary but are often rapid for routine analysis.[5][6] | Can offer faster analysis times for comparable separations, though sample preparation can be time-consuming.[1][2] |
| Sensitivity | Dependent on the detector; HPLC-MS offers high sensitivity.[1] Generally, LODs are in the µg/mL range.[7] | Generally offers high sensitivity, especially with selected ion monitoring (SIM).[1] LODs can be in the sub-µg/mL range.[4] |
| Selectivity | Good selectivity, which can be enhanced with mass spectrometry detection (LC-MS).[1] | High selectivity, particularly with mass spectrometry, allowing for confident peak identification based on mass spectra.[1] |
| Typical Linearity (r²) | > 0.999[7] | > 0.99 |
| Typical Accuracy (% Recovery) | 85-102%[7] | 98-105%[4][8] |
| Typical Precision (%RSD) | < 3%[7] | < 10%[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on established methods for the analysis of benzoic acid and its derivatives in various matrices.[5][7]
1. Reagents and Materials:
-
Standards: Benzoic acid and its derivatives (analytical standard grade, ≥99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Phosphoric acid or ammonium acetate (analytical grade).
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Sample Filtration: 0.45 µm syringe filters.
2. Instrumentation and Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: C18, 5 µm, 4.6 mm x 150 mm.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 4.4) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[7] An acidic mobile phase is used to suppress the ionization of the acidic analytes, thereby increasing their retention and improving peak shape.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
3. Preparation of Standards and Samples:
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1-200 µg/mL).[7]
-
Sample Preparation: The sample preparation procedure may vary depending on the matrix. For liquid samples, it may involve dilution with the mobile phase and filtration.[5] For solid or semi-solid samples, an extraction step with a suitable solvent like methanol is typically required, followed by centrifugation and filtration.[5]
4. Chromatographic Procedure and Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each analyte in the samples using the calibration curve generated from the peak areas of the standards.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for identifying and quantifying benzoic acid derivatives, particularly in complex matrices. A derivatization step is typically required to increase the volatility of the analytes.[4]
1. Reagents and Materials:
-
Standards: Benzoic acid and its derivatives (analytical standard grade, ≥99% purity).
-
Solvents: Ethyl acetate, Dichloromethane (GC grade).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other silylating agents.[2][4]
2. Instrumentation and Chromatographic Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.[4]
-
Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[4]
3. Preparation of Standards and Samples:
-
Sample Extraction: Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after acidification of the aqueous sample.[4][8]
-
Derivatization (Silylation):
-
Standard Preparation: Prepare and derivatize a series of standards in the same manner as the samples to construct a calibration curve.
4. Chromatographic Procedure and Data Analysis:
-
Inject the derivatized sample or standard into the GC-MS system.
-
Acquire the data in full scan or SIM mode.
-
Identify the analytes by their retention times and by comparing their mass spectra with reference spectra.
-
Quantify the analytes using the calibration curve constructed from the derivatized standards.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and GC-MS.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Logical Comparison of HPLC and GC-MS
This diagram outlines the key decision points when choosing between HPLC and GC-MS for the analysis of benzoic acid derivatives.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
The choice between HPLC and GC-MS for the analysis of benzoic acid derivatives depends on the specific requirements of the study.[1] For routine quality control of non-volatile derivatives with minimal sample manipulation, HPLC is often an excellent and more straightforward choice.[1][3] In contrast, when high sensitivity and unequivocal identification in complex matrices are paramount, and the additional sample preparation step of derivatization is acceptable, GC-MS provides a powerful alternative.[1][2] Cross-validation of both methods is recommended to ensure consistency and reliability of analytical results, particularly in a regulatory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid and Its Synthetic Precursors
A detailed analysis of the spectral characteristics of 2-methoxy-5-(trifluoromethoxy)benzoic acid and its precursors, providing researchers with essential data for synthesis and characterization.
This guide presents a comparative analysis of the spectroscopic data for this compound and its key precursors. The synthesis of this compound, a valuable building block in pharmaceutical and materials science research, typically proceeds through a multi-step pathway. Understanding the distinct spectroscopic features of each intermediate is crucial for reaction monitoring, purification, and final product confirmation. This document provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule and its precursors, along with detailed experimental protocols for their synthesis and spectroscopic characterization.
Synthetic Pathway Overview
A plausible synthetic route to this compound begins with the bromination of guaiacol (2-methoxyphenol) to yield 4-bromo-2-methoxyphenol. This intermediate then undergoes trifluoromethoxylation to form 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene. The final step involves the carboxylation of this bromo-intermediate to afford the desired this compound.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J=8.2 Hz, 1H), 5.51 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃)[1] |
| 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene | Data not available in the searched literature. |
| This compound | Data not available in the searched literature. |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 4-bromo-2-methoxyphenol | 147.2, 144.9, 124.2, 115.8, 114.2, 111.6, 56.2[1] |
| 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene | Data not available in the searched literature. |
| This compound | Data not available in the searched literature. |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-bromo-2-methoxyphenol | Major peaks expected around 3400-3200 (O-H stretch), 3000-2800 (C-H stretch), 1600-1450 (aromatic C=C stretch), 1250 (C-O stretch). | [M]+ at 202/204 (due to Br isotopes)[2] |
| 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene | Data not available in the searched literature. | Predicted molecular ion peaks at m/z 270/272. |
| This compound | Data not available in the searched literature. | Predicted molecular ion peak at m/z 236. |
Experimental Protocols
Synthesis of 4-bromo-2-methoxyphenol from Guaiacol
-
Materials: Guaiacol, Tetrabutylammonium tribromide (TBABr₃), Dichloromethane (CH₂Cl₂), Diethyl ether, Magnesium sulfate (MgSO₄), Water.
-
Procedure:
-
Dissolve guaiacol (1.0 equivalent) in dichloromethane.
-
In a separate flask, dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane.
-
Add the TBABr₃ solution to the guaiacol solution and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield pure 4-bromo-2-methoxyphenol.[3]
-
Trifluoromethoxylation of 4-bromo-2-methoxyphenol (General Procedure)
-
Note: A specific protocol for this substrate was not found in the searched literature. The following is a general procedure for the trifluoromethoxylation of phenols.
-
Materials: 4-bromo-2-methoxyphenol, an electrophilic trifluoromethylating reagent (e.g., Togni's reagent or Umemoto's reagent), a suitable solvent (e.g., dichloromethane or acetonitrile), and potentially a catalyst or additive as required by the specific reagent.
-
Procedure:
-
Dissolve 4-bromo-2-methoxyphenol in the chosen solvent under an inert atmosphere.
-
Add the trifluoromethylating reagent (and catalyst/additive if necessary) portion-wise at a controlled temperature (often 0 °C or room temperature).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Carboxylation of 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (General Procedure)
-
Note: A specific protocol for this substrate was not found in the searched literature. The following is a general procedure for the carboxylation of aryl bromides.
-
Materials: 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene, an organolithium reagent (e.g., n-butyllithium), dry diethyl ether or tetrahydrofuran (THF), and dry carbon dioxide (gas or solid).
-
Procedure:
-
Dissolve 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene in the dry solvent under an inert atmosphere and cool to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent and stir for a period to allow for lithium-halogen exchange.
-
Introduce dry carbon dioxide into the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.[4]
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[4]
-
Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Inject the solution into a gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode.[4]
Caption: General experimental workflow for synthesis and analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-methoxy-5-(trifluoromethoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of a synthesized active pharmaceutical ingredient (API) intermediate, such as 2-methoxy-5-(trifluoromethoxy)benzoic acid, is critical for ensuring the validity of subsequent experimental results and the safety profile of potential drug candidates.
This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthesized this compound. It includes detailed experimental protocols and presents illustrative data to compare the performance of a newly synthesized batch against a commercial reference standard. A comprehensive purity assessment strategy typically involves a combination of chromatographic and spectroscopic methods to identify and quantify the target compound as well as any potential impurities, such as starting materials, by-products, or degradation products.[1]
General Workflow for Purity Assessment
The process of verifying the purity of a synthesized compound follows a logical progression, beginning with qualitative checks and advancing to rigorous quantitative analysis. This systematic workflow ensures that the synthesized material meets the required specifications for its intended use.
Analytical Techniques and Experimental Protocols
A multi-technique approach is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity determination, while spectroscopic methods like quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) provide orthogonal validation and structural confirmation.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized compounds.[4][5]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Standard Preparation: A stock solution of the commercial reference standard is prepared (e.g., 1 mg/mL in mobile phase) and serially diluted to create a calibration curve.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Analysis: The purity is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal with that of a certified internal standard of known purity.[6]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, 90° pulse angle).
-
Data Analysis: The purity is calculated based on the integral ratio of a well-resolved proton signal from the analyte to a signal from the internal standard, accounting for their respective molecular weights and the number of protons generating each signal.
Melting Point Determination
The melting point is a fundamental physical property that serves as a quick and simple indicator of purity.[3] Impurities typically cause a depression and broadening of the melting point range compared to the pure substance.[4][7]
Experimental Protocol:
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry synthesized compound is packed into a capillary tube.
-
Analysis: The capillary tube is placed in the apparatus, and the temperature is ramped slowly (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Comparison: The observed melting point range is compared to the literature value or that of a high-purity reference standard.[8]
Comparative Data Summary
The following table presents illustrative data from the analysis of a batch of synthesized this compound compared against a commercial reference standard (>98% purity).
| Parameter | HPLC | qNMR | Melting Point | Mass Spectrometry (LC-MS) |
| Synthesized Product | 99.1% (by area %) | 98.9% (± 0.4%) | 62-64 °C | [M-H]⁻ ion at m/z 235.03 |
| Commercial Standard | >99.5% (by area %) | 99.6% (± 0.2%) | 63-65 °C | [M-H]⁻ ion at m/z 235.03 |
| Limit of Detection (LOD) | Low (e.g., ~0.01%) | Moderate | Not Applicable | High Sensitivity (pg-ng level) |
| Key Observations | A minor impurity peak (0.3%) was detected at a different retention time. | High correlation with HPLC results; confirms purity against an independent standard. | The slightly broader range suggests the presence of minor impurities.[7] | Confirmed molecular weight of the main peak and provided mass data for the minor impurity. |
Note: The data presented is for illustrative purposes only and may not represent results from a specific synthesis.
Visualizing Potential Biological Context
While this compound is a chemical intermediate, it could be a building block for synthesizing more complex molecules, such as kinase inhibitors used in drug development. The diagram below illustrates a generic signaling pathway where such a downstream inhibitor might act.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. CAS # 191604-88-3, 2-Methoxy-5-(Trifluoromethoxy)-Benzoic Acid: more information. [ww.chemblink.com]
The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the biological efficacy of fluorinated versus non-fluorinated benzoic acid derivatives, supported by experimental data. By leveraging the unique physicochemical properties of fluorine, researchers can significantly enhance the therapeutic potential of benzoic acid-based compounds.
The Physicochemical Impact of Fluorination
The introduction of fluorine into the benzoic acid scaffold profoundly alters a molecule's properties, offering several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically vulnerable positions can block oxidation, thereby increasing a drug's half-life and bioavailability.[1]
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1]
Comparative Efficacy in Key Therapeutic Areas
The following sections provide a data-driven comparison of fluorinated and non-fluorinated benzoic acid derivatives across various therapeutic applications.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Fluorinated benzoic acids are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The trifluoromethyl group in the selective COX-2 inhibitor, Celecoxib, is a well-known example.[1]
Table 1: Comparison of COX-2 Inhibitory Activity of Fluorinated vs. Non-Fluorinated 1,5-Diarylpyrrole Derivatives
| Compound ID | R (Substitution on N-1 Phenyl Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 9a | H (Non-fluorinated) | >10 | 0.018 | >556 |
| 9b | 4-F (Fluorinated) | >10 | 0.030 | >333 |
| 10a | H (Non-fluorinated) | >10 | 0.014 | >714 |
| 10b | 4-F (Fluorinated) | >10 | 0.011 | >909 |
Data sourced from a study on 1,5-diarylpyrrole derivatives, which share a common structural motif with some benzoic acid-based COX inhibitors.
As shown in Table 1, the introduction of a fluorine atom at the para position of the N-1 phenyl ring in compound 10b resulted in a more potent and selective COX-2 inhibitor compared to its non-fluorinated counterpart 10a .
Anticancer Activity: Induction of Apoptosis
Certain fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death).[1] This is often mediated through the intrinsic pathway, involving the activation of a cascade of caspase enzymes.[1]
Immunomodulatory Activity: LFA-1 Antagonism
Lifitegrast is a fluorinated benzoic acid derivative that functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease.[1] It binds to LFA-1 on T-cells, preventing its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration and reducing inflammation.[1]
Quantitative, direct comparative data for LFA-1 antagonism between a fluorinated and a non-fluorinated benzoic acid analog is not available in the provided search results. However, the clinical success of Lifitegrast underscores the potential of fluorinated benzoic acids in this therapeutic area.
Antibacterial Activity: Fatty Acid Biosynthesis Inhibition
Fluorinated benzoic acids have been explored as antibacterial agents, with a key target being the fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.[1]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives
| Compound ID | R (Substitution on Aniline Moiety) | S. aureus (Sa91) | B. subtilis (Bs) |
| 1 | Unsubstituted (Non-halogenated) | >32 | >32 |
| 5 | 3-F (Fluorinated) | >32 | >32 |
| 6 | 4-F (Fluorinated) | >32 | >32 |
| 7 | 3-Cl (Chlorinated) | 16 | 8 |
| 8 | 4-Cl (Chlorinated) | 16 | 16 |
| 9 | 3-Br (Brominated) | 16 | 8 |
| 10 | 4-Br (Brominated) | 16 | 16 |
| 11 | 3-CF3 (Trifluoromethylated) | 4 | 2 |
| 12 | 4-OCF3 (Trifluoromethoxylated) | 4 | 2 |
Data is from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. While not a direct comparison of a single fluorine substitution against a non-fluorinated parent, it illustrates the impact of different halogen and fluorinated groups.
The data in Table 2 indicates that simple fluoro-substituted derivatives (5 and 6 ) were weak inhibitors. However, compounds with trifluoromethyl (11 ) and trifluoromethoxy (12 ) groups showed moderate to potent activity, with MIC values as low as 2 µg/mL, highlighting that the nature of the fluorine substitution is critical for antibacterial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin and L-epinephrine.
-
Compound Preparation: The test compound (fluorinated or non-fluorinated benzoic acid derivative) is dissolved in DMSO to create a stock solution, followed by serial dilutions to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, the enzyme solution is added to each well.
-
The test compound dilutions or a reference inhibitor are added to the respective wells.
-
The enzyme-inhibitor mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow for binding.
-
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: The formation of prostaglandin E2 (PGE2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percent inhibition is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified duration to induce apoptosis. Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the data to a control and express the results as a fold-change in caspase activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a target bacterial strain.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compound are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 2-methoxy-5-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines two plausible synthetic pathways, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The two routes explored for the synthesis of this compound are:
-
Route 1: Ortho-Lithiation and Carboxylation of a Substituted Anisole. This pathway commences with the commercially available 4-(trifluoromethoxy)phenol, which is first methylated to 4-(trifluoromethoxy)anisole. Subsequent directed ortho-lithiation and carboxylation yield the target molecule.
-
Route 2: Trifluoromethoxylation of a Hydroxybenzoate Derivative. This approach begins with 5-hydroxy-2-methoxybenzoic acid, which is esterified prior to the key trifluoromethoxylation step, followed by hydrolysis of the ester to afford the final product.
The selection between these routes may depend on factors such as the availability and cost of starting materials, familiarity with specific reaction types (e.g., organolithium chemistry), and desired scale of synthesis.
Data Presentation
| Parameter | Route 1: Ortho-Lithiation & Carboxylation | Route 2: Trifluoromethoxylation |
| Starting Material | 4-(Trifluoromethoxy)phenol | 5-Hydroxy-2-methoxybenzoic acid |
| Key Transformations | 1. O-Methylation2. Directed Ortho-Lithiation3. Carboxylation | 1. Esterification2. O-Trifluoromethoxylation3. Hydrolysis |
| Overall Yield (Reported) | Good to High | Moderate to Good |
| Purity (Typical) | >98% | >97% |
| Advantages | - High regioselectivity in the carboxylation step.- Utilizes a commercially available starting material. | - Avoids the use of highly reactive organolithium reagents. |
| Challenges | - Requires cryogenic temperatures for the lithiation step.- Handling of pyrophoric n-butyllithium. | - Trifluoromethoxylation reagents can be expensive and require specific handling procedures. |
Experimental Protocols
Route 1: Ortho-Lithiation and Carboxylation
Step 1a: Synthesis of 4-(trifluoromethoxy)anisole
-
Materials: 4-(Trifluoromethoxy)phenol, Dimethyl sulfate, Potassium carbonate, Acetone.
-
Procedure: To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(trifluoromethoxy)anisole, which can be purified by distillation.
Step 1b: Synthesis of this compound
-
Materials: 4-(Trifluoromethoxy)anisole, n-Butyllithium in hexanes, Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂).
-
Procedure: A solution of 4-(trifluoromethoxy)anisole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 2 hours. The reaction mixture is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl. The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.
Route 2: Trifluoromethoxylation
Step 2a: Synthesis of Methyl 2-methoxy-5-hydroxybenzoate
-
Materials: 5-Hydroxy-2-methoxybenzoic acid, Methanol, Sulfuric acid.
-
Procedure: A solution of 5-hydroxy-2-methoxybenzoic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 6 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 2-methoxy-5-hydroxybenzoate, which can be used in the next step without further purification.
Step 2b: Synthesis of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate
-
Materials: Methyl 2-methoxy-5-hydroxybenzoate, Trifluoromethoxylation reagent (e.g., Umemoto's or Togni's reagent), Suitable solvent (e.g., Dichloromethane).
-
Procedure: To a solution of methyl 2-methoxy-5-hydroxybenzoate (1.0 eq) in a suitable anhydrous solvent, the trifluoromethoxylation reagent (1.2 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction may require a catalyst or specific conditions depending on the chosen reagent. The reaction is stirred at room temperature or heated as required and monitored by TLC or ¹⁹F NMR. After completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2c: Synthesis of this compound
-
Materials: Methyl 2-methoxy-5-(trifluoromethoxy)benzoate, Lithium hydroxide, Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of methyl 2-methoxy-5-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water, lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The correct disposal of 2-methoxy-5-(trifluoromethoxy)benzoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal, compiled from safety data sheets and general laboratory safety protocols. Adherence to these guidelines is essential for minimizing risks and managing chemical waste responsibly.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to consult its Safety Data Sheet (SDS). This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation[1][2].
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| Causes skin irritation | Skin Irritation, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritation, Category 2A | H319 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | H335 |
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles[3]. Face shield if necessary[1][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene)[4]. |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities[4]. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols[4]. |
Step-by-Step Disposal Protocol
Waste containing this compound must be treated as hazardous waste[5]. Do not dispose of this chemical down the drain or in regular trash[1][6].
-
Waste Segregation:
-
Use a dedicated, properly labeled hazardous waste container for solid waste[4].
-
For liquid waste (solutions), use a separate, labeled liquid hazardous waste container[4].
-
Crucially, do not mix this compound with other waste streams unless compatibility has been verified. Keep chlorinated and non-chlorinated solvent wastes separate[4].
-
-
Waste Collection:
-
Carefully transfer the chemical waste into the designated hazardous waste container, avoiding the generation of dust or splashes[4][7].
-
For solid spills, sweep or shovel the material into an appropriate container for disposal[8]. Moisten spilled material first to minimize dust[6].
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before transferring to the hazardous waste container[5].
-
-
Container Management:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[1][4].
-
All disposal activities must be conducted in accordance with local, state, and federal regulations[3][4][9]. Do not attempt to treat the waste yourself unless you have an established, approved procedure[10].
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
| Spill Size | Procedure |
| Small Spill | Alert others in the area. Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material, collect it into a labeled hazardous waste container, and clean the area[3][5]. |
| Large Spill | Evacuate the immediate area and alert your institution's emergency response team. If safe, close doors to the affected area to contain vapors. Provide the emergency response team with the SDS for the spilled material[5]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. alpharesources.com [alpharesources.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
